molecular formula C10H14N2 B1310341 4-Isopropylbenzamidine CAS No. 743417-63-2

4-Isopropylbenzamidine

Número de catálogo: B1310341
Número CAS: 743417-63-2
Peso molecular: 162.23 g/mol
Clave InChI: GIJOFUJDYGKZGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Isopropylbenzamidine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropylbenzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylbenzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-propan-2-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJOFUJDYGKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424871
Record name 4-Isopropylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743417-63-2
Record name 4-Isopropylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Deep Dive: 4-Isopropylbenzamidine in Protease Inhibition and Structural Biology

[1][2][3][4]

Executive Summary

4-Isopropylbenzamidine (4-IPB) is a specialized competitive inhibitor within the benzamidine class, utilized primarily to probe the hydrophobic characteristics of serine protease active sites.[1][2][3][4][5] While unsubstituted benzamidine is the gold standard for general serine protease inhibition (e.g., Trypsin, Thrombin), the addition of an isopropyl group at the para position introduces a hydrophobic moiety that significantly alters binding kinetics and specificity.[4]

This guide details the physicochemical profile, mechanism of action, and experimental applications of 4-IPB, specifically focusing on its role in Fragment-Based Drug Discovery (FBDD) and chemical biology active-site mapping.[1][2][3][4]

Part 1: Chemical & Physical Profile[1][2][3][5][6][7]

4-Isopropylbenzamidine is typically supplied and utilized as a hydrochloride salt to ensure aqueous solubility for biological assays.[1][2][3][4][5]

Physicochemical Properties
PropertySpecification
IUPAC Name 4-(propan-2-yl)benzimidamide
Common Name 4-Isopropylbenzamidine
CAS Number (HCl) Derived from 4-isopropylbenzonitrile precursors (e.g., 15088-90-1 for amide); often synthesized in situ or custom ordered.[1][2][3][4]
Molecular Formula C₁₀H₁₄N₂ (Free Base) / C₁₀H₁₅ClN₂ (HCl Salt)
Molecular Weight 162.23 g/mol (Free Base) / 198.69 g/mol (HCl Salt)
Solubility Soluble in water, DMSO, and Methanol (as HCl salt)
pKa (Amidine) ~11.6 (Strongly basic, protonated at physiological pH)
Structural Significance

The molecule consists of two distinct functional domains:

  • The Amidine Head: A positively charged anchor that mimics the arginine side chain of natural substrates (P1 position).[1][2][3][5]

  • The Isopropyl Tail: A hydrophobic probe that extends into the S1/S2 sub-sites of the enzyme, testing the steric and hydrophobic tolerance of the pocket.[5]

Part 2: Mechanism of Action

Competitive Inhibition Dynamics

4-IPB functions as a reversible competitive inhibitor.[1][2][3][4][5] It binds to the active site of serine proteases, preventing substrate access.[5]

  • Electrostatic Anchoring: The protonated amidine group forms a salt bridge with the carboxylate side chain of Asp189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket.[5] This is the primary driving force for binding.[1][2][3][5]

  • Hydrophobic Interaction: The 4-isopropyl group displaces ordered water molecules and interacts with hydrophobic residues lining the S1 pocket or the S1-S2 junction.[1][2][3][5] In Thrombin, this interaction is particularly favorable due to the presence of a "hydrophobic cage" formed by Trp215 and Ile174, making 4-IPB a more potent inhibitor of Thrombin than unsubstituted benzamidine.[2]

Diagram: Mechanism of Binding (Graphviz)

InhibitionMechanismEnzymeSerine Protease(Trypsin/Thrombin)Asp189Asp189 Anionic Site(Salt Bridge Target)Enzyme->Asp189HydroPocketS1 Hydrophobic Pocket(Trp215/Ile174)Enzyme->HydroPocketInhibitor4-Isopropylbenzamidine(Protonated)Inhibitor->EnzymeDiffusionInhibitor->Asp189Amidine Anchor(+ Charge)Inhibitor->HydroPocketIsopropyl Group(Van der Waals)ComplexEnzyme-Inhibitor Complex(Inactive)Asp189->ComplexStabilizationHydroPocket->ComplexStabilization

Caption: Mechanistic flow of 4-Isopropylbenzamidine binding. The amidine group anchors to Asp189 while the isopropyl group probes the hydrophobic S1 environment.

Part 3: Key Research Applications

Active Site Mapping & Enzymology

Researchers use 4-IPB to differentiate between closely related proteases.[1][2][3][4][5] By comparing the inhibition constant (

2
  • Trypsin: The S1 pocket is deep and narrow.[1][3][5] Bulky 4-substituents may cause steric clash, potentially increasing

    
     (weaker binding) compared to benzamidine.[2][3][4][5]
    
  • Thrombin: The S1 pocket has more hydrophobic character.[1][3][5] 4-IPB often shows improved affinity (

    
     decrease) due to favorable van der Waals contacts.[2][4][5]
    
Fragment-Based Drug Discovery (FBDD)

4-IPB serves as a high-quality "fragment hit" for drug design.[1][2][3][4][5]

  • Ligand Efficiency: It has a low molecular weight but high binding energy, making it an ideal starting scaffold.[3][5]

  • Optimization: Medicinal chemists "grow" the molecule from the isopropyl position (or replace it) to reach adjacent sub-sites (S2, S3) to build highly specific anticoagulants (e.g., similar strategies led to Dabigatran).[4][5]

Chemical Biology & Supramolecular Arrays

Advanced applications involve using 4-IPB as a functional ligand in supramolecular hydrogels.[1][3][4][5] As demonstrated by Hamachi et al., 4-IPB derivatives can be tethered to hydrogel matrices to create "semi-wet" protein arrays.[3][5] These arrays selectively capture trypsin-like enzymes from complex biological mixtures, allowing for activity-based sensing and purification.[2][3][4][5]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Isopropylbenzamidine HCl

Note: This synthesis requires anhydrous conditions.[1][2][3][4]

  • Reagents: 4-Isopropylbenzonitrile (Starting material), Trimethylaluminum (Me₃Al), Ammonium chloride (NH₄Cl), Toluene (Dry).[2][4][5][6]

  • Preparation of Reagent: Suspend NH₄Cl (5 eq) in dry toluene. Add Me₃Al (5 eq, hexane solution) dropwise at 0°C. Stir at room temperature for 1 hour to form the Weinreb amide-like aluminum complex.

  • Reaction: Add 4-Isopropylbenzonitrile (1 eq) to the mixture. Heat to 80°C for 12–18 hours.

  • Workup: Cool to 0°C. Carefully quench with silica gel slurry in Chloroform/Methanol. Filter and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or use reverse-phase HPLC.

  • Validation: ¹H NMR (DMSO-d₆): δ 1.22 (d, 6H, Isopropyl-CH₃), 2.99 (m, 1H, Isopropyl-CH), 7.48 (d, 2H, Ar-H), 7.77 (d, 2H, Ar-H), 9.11/9.31 (br s, 4H, Amidine-NH).[2][4][6]

Protocol B: Determination of Inhibition Constant ( )

Objective: Determine the affinity of 4-IPB for Thrombin.[1][2][3][4][5]

  • Buffer System: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4 at 25°C.

  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).[1][2][3][4][5]

    
     must be predetermined.
    
  • Enzyme: Human Thrombin (final conc.[1][3][5] 0.1 nM).[2][3][5]

  • Inhibitor Dilution: Prepare a serial dilution of 4-IPB (0, 10, 50, 100, 500, 1000 µM).

  • Reaction:

    • Mix Buffer + Enzyme + Inhibitor.[1][2][3][5] Incubate for 10 min to reach equilibrium.

    • Add Substrate to initiate reaction.[1][2][3][5]

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.

  • Analysis: Plot

    
     vs. [I] (Dixon Plot) or fit to the competitive inhibition equation:
    
    
    
Workflow Diagram (Graphviz)

WorkflowSynthesisChemical Synthesis(Nitrile -> Amidine)PurificationPurification(Recrystallization/HPLC)Synthesis->PurificationValidationNMR Validation(Confirm Structure)Purification->ValidationAssayInhibition Assay(Ki Determination)Validation->AssayAppApplication(FBDD / Arrays)Assay->App

Caption: Operational workflow from synthesis to biological application.

References

  • Hamachi, I., et al. (2009).[3][5] Preparation of a semi-wet protein/peptide array using a supramolecular hydrogel. Supporting Information, Chemistry - A European Journal.[2][3][4][5] (Describes synthesis and NMR characterization of 4-isopropylbenzamidine HCl).

  • Bode, W., et al. (1990).[2][3][5] The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. EMBO Journal. (Foundational work on Thrombin-inhibitor structural interactions).

    • United States Patent US20170204073A1 . Compounds for nonsense suppression, and methods for their use. (Cites use of 4-Isopropylbenzamidine as a reagent).[1][2][3][4][5][7]

    • Markwardt, F. (1978).[2][3][5] Pharmacology of benzamidine derivatives. Thrombosis Research. (Review of the class of benzamidine inhibitors).

    Technical Synthesis Guide: 4-Isopropylbenzamidine Hydrochloride

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Utility

    Target Molecule: 4-Isopropylbenzamidine Hydrochloride (Cumamidine HCl) CAS (Free Base): 16106-44-8 (Analogous reference) Primary Application: Competitive inhibitor of trypsin-like serine proteases; crystallographic ligand for structural biology; intermediate in factor Xa inhibitor synthesis.

    This guide details the synthesis of 4-isopropylbenzamidine hydrochloride via the Pinner reaction. Unlike direct addition methods which often suffer from low yields due to steric hindrance or harsh conditions, the Pinner sequence offers a robust, scalable pathway with high regioselectivity. The presence of the para-isopropyl group introduces specific solubility and steric considerations that distinguish this protocol from standard benzamidine synthesis.

    Retrosynthetic Analysis & Pathway Design

    The most reliable route to benzamidines from nitriles is the Pinner Synthesis , a two-stage sequence involving an acid-catalyzed alcohol addition followed by ammonolysis.

    Why the Pinner Method?
    • Selectivity: Avoids hydrolysis to the amide or acid, which is common in basic hydrolysis conditions.

    • Purity: The intermediate imidate salt can be precipitated and washed, acting as a purification checkpoint before the final step.

    • Mild Conditions: Operates at low temperatures (0°C to RT), preserving the isopropyl moiety and preventing polymerization.

    Reaction Mechanism (DOT Visualization)

    The following diagram illustrates the mechanistic flow from the nitrile to the final amidine salt.

    PinnerMechanism Nitrile 4-Isopropylbenzonitrile (Starting Material) Imidate Ethyl 4-isopropylbenzimidate HCl (Intermediate) Nitrile->Imidate Step 1: Pinner Reaction (Nucleophilic Attack) HCl Dry HCl (g) Ethanol HCl->Imidate Product 4-Isopropylbenzamidine HCl (Final) Imidate->Product Step 2: Ammonolysis (Substitution) Ammonia Ammonia (NH3) Ethanol Ammonia->Product

    Caption: Mechanistic pathway for the conversion of 4-isopropylbenzonitrile to the amidine hydrochloride via the imidate intermediate.

    Detailed Experimental Protocol

    Phase 1: Formation of Ethyl 4-Isopropylbenzimidate Hydrochloride

    Objective: Activate the nitrile group by converting it to an imidate ester.

    Reagents:

    • 4-Isopropylbenzonitrile (1.0 eq)[1][2]

    • Absolute Ethanol (1.1 eq - Stoichiometry is critical to prevent orthoester formation)

    • Anhydrous Diethyl Ether or Dichloromethane (Solvent)

    • HCl gas (dried through a H₂SO₄ trap)

    Procedure:

    • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (CaCl₂). Immerse the flask in an ice/salt bath (-10°C).

    • Dissolution: Dissolve 4-isopropylbenzonitrile in anhydrous diethyl ether (concentration ~0.5 M). Add absolute ethanol (1.1 eq).

    • Saturation: Slowly bubble dry HCl gas into the solution. Maintain temperature below 5°C. Continue until the solution is saturated (weight increase ~1.5x theoretical HCl uptake) [1].

    • Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–4°C for 24–48 hours.

    • Validation: A white precipitate (imidate ester hydrochloride) should form. If no precipitate forms, add anhydrous ether to induce crystallization.

    • Isolation: Filter the solid rapidly under nitrogen (hygroscopic!). Wash with cold anhydrous ether.

      • Checkpoint: The intermediate is moisture-sensitive. Proceed immediately to Phase 2 or store in a desiccator.

    Phase 2: Ammonolysis to 4-Isopropylbenzamidine

    Objective: Displace the ethoxy group with ammonia to generate the amidine.

    Reagents:

    • Ethyl 4-isopropylbenzimidate HCl (from Phase 1)

    • Ammonia (7N in Methanol or Ethanol)

    Procedure:

    • Suspension: Suspend the imidate salt in absolute ethanol (approx. 5 mL/g).

    • Ammonolysis: Cool to 0°C. Add an excess of ethanolic ammonia (3.0 eq) dropwise.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution typically becomes clear as the imidate reacts, followed by the precipitation of ammonium chloride (side product) and the amidine salt.

    • Workup:

      • Filter off any inorganic ammonium chloride precipitate.

      • Concentrate the filtrate in vacuo to dryness.

      • The residue is the crude 4-isopropylbenzamidine HCl.

    Purification & Quality Control

    Pharmaceutical-grade purity requires removing ammonium chloride and unreacted nitrile.

    Recrystallization Protocol
    • Solvent System: Dissolve crude solid in a minimum amount of hot isopropanol or ethanol.

    • Precipitation: Add diethyl ether dropwise until turbidity is observed. Cool slowly to 4°C.

    • Collection: Filter the white crystalline solid. Dry under high vacuum at 40°C for 6 hours.

    Analytical Specifications (Self-Validating Data)
    ParameterSpecificationValidation Logic
    Appearance White crystalline solidDiscoloration indicates oxidation or polymerization.
    Melting Point > 200°C (Decomp)Amidine HCl salts typically have high MPs. Sharp range confirms purity.
    Solubility Soluble in H₂O, DMSO, MeOHInsoluble in non-polar solvents (Ether, Hexane).
    MS (ESI+) [M+H]⁺ = 163.12Calculated for C₁₀H₁₄N₂. Confirms molecular identity.

    Characterization: The "Fingerprint"

    To confirm the structure, you must validate the presence of the isopropyl group and the amidine functionality while ensuring the absence of the nitrile peak (~2220 cm⁻¹ in IR).

    Predicted NMR Data (DMSO-d₆)
    • ¹H NMR (400 MHz):

      • δ 9.20 (br s, 2H): Amidine N-H (Exchangeable with D₂O).

      • δ 8.85 (br s, 2H): Amidine N-H (Exchangeable with D₂O).

      • δ 7.85 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to amidine (deshielded).

      • δ 7.45 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to isopropyl.

      • δ 3.01 (sept, J = 6.9 Hz, 1H): Isopropyl methine (-CH -).

      • δ 1.25 (d, J = 6.9 Hz, 6H): Isopropyl methyls (-CH ₃).

    • ¹³C NMR (100 MHz):

      • δ 165.5: Amidine Carbon (-C=N).

      • δ 154.2: Aromatic C4 (attached to isopropyl).

      • δ 128.5, 127.0: Aromatic C2/C3.

      • δ 124.5: Aromatic C1 (attached to amidine).

      • δ 33.5: Isopropyl methine.

      • δ 23.5: Isopropyl methyls.

    Experimental Workflow Diagram

    The following diagram outlines the operational workflow for the synthesis and validation.

    Workflow Start Start: 4-Isopropylbenzonitrile Step1 Step 1: HCl(g) Saturation (0°C, Anhydrous) Start->Step1 Check1 Precipitate Formed? Step1->Check1 Check1->Step1 No (Add Ether/Recool) Step2 Step 2: Ammonolysis (NH3/EtOH, RT) Check1->Step2 Yes Purify Recrystallization (iPrOH/Ether) Step2->Purify Validate Validation: NMR & MS Purify->Validate

    Caption: Operational workflow for the synthesis, purification, and validation of 4-Isopropylbenzamidine HCl.

    Troubleshooting & Expert Insights

    • Moisture Control: The Pinner reaction's failure mode #1 is water. If water is present, the imidate hydrolyzes to the ester (ethyl 4-isopropylbenzoate). Ensure all glassware is flame-dried and HCl gas is strictly anhydrous.

    • Ammonium Chloride Contamination: NH₄Cl is a common byproduct. It is less soluble in cold ethanol than the product. If the MP is >300°C (sublimes), you likely have mostly NH₄Cl. Use the solubility difference in hot isopropanol to separate them.

    • Storage: Amidine hydrochlorides are stable, but the free bases are hygroscopic and absorb CO₂ from the air to form carbonates. Always store as the HCl salt in a desiccator [2].

    References

    • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
    • Judkins, B. D., et al. (1996). "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link

    • PubChem. (2025).[2] 4-Isopropylbenzonitrile (Compound).[1][2][3] National Library of Medicine. Link

    • Stürzebecher, J., et al. (1997). "Structure-Activity Relationships of Inhibitors of Thrombin and Factor Xa." Journal of Medicinal Chemistry, 40(19), 3091-3099. (Demonstrates utility of benzamidine analogs). Link

    Sources

    Technical Guide: 4-Isopropylbenzamidine in Enzyme Kinetics

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Technical Guide on 4-Isopropylbenzamidine and Its Role in Enzyme Kinetics .

    Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Biochemists, Enzymologists, and Drug Discovery Scientists

    Executive Summary

    4-Isopropylbenzamidine (often synthesized as the hydrochloride salt) is a para-substituted derivative of benzamidine, a classic competitive inhibitor of serine proteases. While benzamidine itself is the archetypal P1 residue mimic (targeting the S1 specificity pocket), the addition of the isopropyl group at the para position introduces a hydrophobic probe that alters binding thermodynamics.

    This guide details the physicochemical properties, kinetic mechanism, and experimental protocols for utilizing 4-isopropylbenzamidine to probe the active site geometry of enzymes like trypsin, thrombin, and factor Xa. It serves as a critical model for understanding Structure-Activity Relationships (SAR) in rational drug design.

    Chemical & Physical Profile

    Structural Identity

    The molecule consists of a benzene ring substituted at the 1-position with an amidine group (

    
    ) and at the 4-position with an isopropyl group (
    
    
    
    ).[1]
    • IUPAC Name: 4-(propan-2-yl)benzimidamide[2]

    • Common Precursor: 4-Isopropylbenzonitrile (CAS: 13816-33-6)[3][4][5]

    • Molecular Weight: ~162.23 g/mol (free base)

    • Solubility: High in water/ethanol (as HCl salt); poor in non-polar solvents.

    Synthesis Pathway (Pinner Reaction)

    Since 4-isopropylbenzamidine is often generated in situ or synthesized from its nitrile precursor due to the instability of the free base, researchers often employ the Pinner synthesis method.

    PinnerSynthesis Nitrile 4-Isopropylbenzonitrile (Precursor) Imidate Imidate Ester (Intermediate) Nitrile->Imidate + HCl / EtOH (Anhydrous) Amidine 4-Isopropylbenzamidine (Final Product) Imidate->Amidine + NH3 / EtOH

    Figure 1: Pinner synthesis pathway for converting the nitrile precursor to the active amidine inhibitor.

    Mechanism of Action: The "Anchor and Probe" Model

    The Amidine Anchor (Electrostatics)

    The core mechanism of inhibition relies on the amidine group mimicking the side chain of Arginine (Arg) or Lysine (Lys), the natural P1 substrates for trypsin-like serine proteases.

    • Interaction: The positively charged amidine group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (Asp189) located at the bottom of the S1 specificity pocket.

    • Thermodynamics: This electrostatic interaction provides the primary binding energy (

      
      ).
      
    The Isopropyl Probe (Hydrophobicity)

    The 4-isopropyl group extends away from the salt bridge, probing the upper rim of the S1 pocket or the S2/S1' subsites depending on the enzyme's specific topology.

    • Thrombin vs. Trypsin: In Thrombin, the S1 pocket is somewhat more hydrophobic and flexible. The isopropyl group can displace ordered water molecules, leading to an entropy-driven increase in binding affinity compared to unsubstituted benzamidine.

    • Steric Sensitivity: If the enzyme's active site cleft is narrow (e.g., certain kallikreins), the bulk of the isopropyl group may introduce steric clash, increasing the

      
       (lowering potency).
      

    Kinetic Characterization

    4-Isopropylbenzamidine acts as a Reversible Competitive Inhibitor . It binds only to the free enzyme (

    
    ), preventing substrate (
    
    
    
    ) binding.
    Kinetic Equations

    The presence of the inhibitor modifies the apparent Michaelis constant (

    
    ) but leaves the maximum velocity (
    
    
    
    ) unchanged.
    
    
    

    Where:

    • 
       = Concentration of 4-Isopropylbenzamidine
      
    • 
       = Inhibition constant (dissociation constant of the 
      
      
      
      complex)
    • 
       is the factor by which 
      
      
      
      is increased.
    Data Transformation (Lineweaver-Burk)

    In a double-reciprocal plot (

    
     vs 
    
    
    
    ):
    • Y-intercept (

      
      ):  Remains constant.
      
    • X-intercept (

      
      ):  Shifts closer to zero as 
      
      
      
      increases.
    • Slope (

      
      ):  Increases by the factor 
      
      
      
      .

    KineticLogic Substrate Substrate (S) ActiveSite Enzyme Active Site (E) Substrate->ActiveSite Kon Inhibitor 4-Isopropylbenzamidine (I) Inhibitor->ActiveSite Kon (Competitive) ComplexES ES Complex (Product Formation) ActiveSite->ComplexES Catalysis ComplexEI EI Complex (Dead End) ActiveSite->ComplexEI Inhibition ComplexEI->ActiveSite K_off (Reversible)

    Figure 2: Competitive binding logic. The inhibitor and substrate compete for the same free enzyme species.

    Experimental Protocol: Determination of

    Objective: Determine the

    
     of 4-Isopropylbenzamidine against Bovine Trypsin using a colorimetric assay.
    
    Reagents
    • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM

      
       (Calcium stabilizes trypsin).
      
    • Enzyme: Bovine Trypsin (stock 1 mg/mL in 1 mM HCl).

    • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride). Cleavage releases p-nitroaniline (yellow,

      
       nm).
      
    • Inhibitor: 4-Isopropylbenzamidine (dissolved in water or DMSO).

    Workflow
    • Preparation of Fixed [E]: Dilute trypsin to a final concentration of ~50 nM in the reaction well.

    • Substrate Titration: Prepare a serial dilution of BAPNA (e.g., 0.1

      
       to 10 
      
      
      
      ). For BAPNA/Trypsin,
      
      
      mM. Range: 0.1 mM – 5.0 mM.
    • Inhibitor Dosing: Run the substrate titration curves at three fixed concentrations of 4-Isopropylbenzamidine (e.g., 0

      
      , 10 
      
      
      
      , 50
      
      
      ). Note: These values are estimates; perform a preliminary range-finding test.
    • Reaction Initiation: Add Enzyme to the mixture of Buffer + Substrate + Inhibitor.

    • Measurement: Monitor Absorbance at 410 nm for 5 minutes (Kinetic Mode). Calculate initial velocity (

      
      ) from the linear slope.
      
    Data Analysis Table

    Summarize the raw data into the following structure before fitting:

    [Inhibitor] (
    
    
    )
    [Substrate] (mM)Initial Velocity (
    
    
    ) (
    
    
    )
    Calculated
    
    
    Calculated
    
    
    0 (Control)0.50.025
    
    
    
    
    01.00.040
    100.50.015
    
    
    
    
    101.00.028
    500.50.008
    
    
    
    
    Calculation of

    Use the Cheng-Prusoff correction if working at a single substrate concentration, or the Global Fit method (preferred) using non-linear regression software (e.g., GraphPad Prism).

    Global Fit Equation:

    
    
    Where 
    
    
    
    ,
    
    
    .

    Applications in Drug Discovery[6]

    Fragment-Based Drug Design (FBDD)

    4-Isopropylbenzamidine serves as a high-efficiency "fragment."

    • Ligand Efficiency (LE): Due to its small size (~162 Da) and specific binding, it typically has high ligand efficiency.

    • Crystallography: It is used as a soaking agent to stabilize protease crystals (e.g., Trypsin PDB entries often contain benzamidine derivatives) to define the S1 pocket location for electron density mapping.

    Structure-Activity Relationship (SAR) Mapping

    By comparing the

    
     of 4-Isopropylbenzamidine to:
    
    • Benzamidine: (No hydrophobic probe)

    • 4-Aminobenzamidine: (Hydrophilic probe)

    • 4-Amidinophenylpyruvate: (Transition state analog)

    Researchers can map the electrostatic vs. hydrophobic character of the S1/S1' interface. If the isopropyl derivative binds tighter than benzamidine, the enzyme possesses a hydrophobic "shelf" adjacent to Asp189.

    References

    • Trypsin-Benzamidine Interaction (Crystal Structure)

      • Title: Crystal Structure of the trypsin complex with benzamidine.[6][7]

      • Source: RCSB Protein D
      • URL:[Link]

    • Benzamidine Inhibition Mechanism

      • Title: Inhibition of four human serine proteases by substituted benzamidines.
      • Source: PubMed (PMID: 616739).
      • URL:[Link]

    • Precursor Chemical Data

      • Title: 4-Isopropylbenzonitrile (Compound Summary).[3][4][5]

      • Source: PubChem.[1][2][4][5][8][9]

      • URL:[Link]

    • Enzyme Kinetics Methodology

      • Title: Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays.
      • Source: NIH / PMC.
      • URL:[Link]

    Sources

    A Researcher's Guide to 4-Isopropylbenzamidine: Principles and Protocols for Early-Stage Research

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the early-stage research applications of 4-Isopropylbenzamidine. We will move beyond a simple recitation of facts to provide a deep, mechanistic understanding and practical, field-tested protocols. This document is structured to deliver actionable insights into the core utility of this potent serine protease inhibitor.

    The Strategic Role of 4-Isopropylbenzamidine in Protease Inhibition

    In the landscape of biochemical research, maintaining the integrity of proteins of interest is paramount. Uncontrolled proteolytic degradation during cell lysis and purification can compromise experimental outcomes. 4-Isopropylbenzamidine is a synthetic, reversible, and competitive inhibitor of serine proteases, a class of enzymes that cleave peptide bonds. Its utility stems from its structural mimicry of the side chains of arginine and lysine, the canonical cleavage sites for trypsin-like serine proteases. The strategic addition of 4-Isopropylbenzamidine to experimental workflows provides a crucial safeguard against unwanted proteolysis, ensuring the fidelity of downstream applications.

    Mechanism of Action: A Tale of Competitive Binding

    The inhibitory prowess of 4-Isopropylbenzamidine lies in its ability to engage the active site of serine proteases. The key to this interaction is the positively charged benzamidine headgroup, which forms a high-affinity ionic bond with the negatively charged aspartate residue residing at the bottom of the S1 specificity pocket of the enzyme. This binding event is further stabilized by hydrophobic interactions between the isopropyl group of the inhibitor and nonpolar residues within the active site. By occupying this critical space, 4-Isopropylbenzamidine physically blocks the entry of the natural substrate, effectively and reversibly halting catalysis.

    G Mechanism of Competitive Inhibition Serine_Protease Serine Protease Active Site S1 Pocket (Aspartate) Catalytic Triad Inhibitor 4-Isopropylbenzamidine Amidinium Group (+) Isopropyl Group Inhibitor:amidine->Serine_Protease:s1 Ionic Interaction Inhibitor:iso->Serine_Protease:s1 Hydrophobic Interaction Substrate Natural Substrate (Arginine/Lysine) Substrate->Serine_Protease:s1 Binding Blocked

    Figure 1. Diagram illustrating the competitive inhibition of a serine protease by 4-Isopropylbenzamidine.

    Core Applications and In-Depth Protocols

    Safeguarding Protein Integrity in Cell Lysates

    A primary application of 4-Isopropylbenzamidine is its inclusion in lysis buffers to prevent protein degradation upon extraction from cells or tissues.

    Expert Insight: The concentration of a reversible inhibitor like benzamidine must be sufficiently high to outcompete the myriad of natural substrates released during lysis. A general starting point is a concentration significantly above the inhibitor's Ki for the target proteases.

    Protocol for Preparing a Protease-Inhibited Lysis Buffer:

    • Prepare Base Lysis Buffer: A common choice is RIPA buffer or a Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, pH 7.4).

    • Prepare 4-Isopropylbenzamidine Stock Solution: Prepare a 100 mM stock solution in deionized water. Note that benzamidine derivatives can be sensitive to oxidation, so it is best to prepare this solution fresh.

    • Add Inhibitor to Lysis Buffer: Immediately before use, add the 4-Isopropylbenzamidine stock solution to the cold lysis buffer to a final concentration of 1 mM. For samples with particularly high protease activity, such as yeast lysates, this concentration can be increased to 2-4 mM.[1]

    • Maintain Cold Temperatures: Perform all cell lysis and subsequent steps at 4°C to further reduce protease activity.

    Affinity Purification of Serine Proteases

    Immobilized p-aminobenzamidine, a close analog of 4-isopropylbenzamidine, is a widely used resin for the affinity purification of trypsin-like serine proteases.[2][3][4] The principles and general protocol are directly applicable.

    G start Start: Clarified Lysate equilibrate 1. Equilibrate Benzamidine- Agarose Column start->equilibrate load 2. Load Lysate onto Column equilibrate->load wash 3. Wash with Binding Buffer to Remove Unbound Proteins load->wash elute 4. Elute Bound Protease wash->elute collect 5. Collect & Neutralize Fractions elute->collect end End: Purified Serine Protease collect->end

    Figure 2. General workflow for the affinity purification of serine proteases using a benzamidine-functionalized resin.

    Detailed Protocol for Affinity Purification:

    • Column Preparation:

      • Pack a chromatography column with benzamidine-agarose resin.

      • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 8.0).[4]

    • Sample Loading:

      • Load the clarified protein sample onto the column at a flow rate that allows for sufficient residence time for binding to occur.

    • Washing:

      • Wash the column with 10-20 CV of Binding Buffer until the UV absorbance at 280 nm returns to baseline, indicating the removal of all non-specifically bound proteins.

    • Elution (Choose one method):

      • Low pH Elution: Elute the bound protease with Low pH Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0). This is a harsh method and requires immediate neutralization of the collected fractions.

      • Competitive Elution: Elute with Competitive Elution Buffer (20 mM p-aminobenzamidine in Binding Buffer).[2][4][5] This is a gentler method that preserves enzyme activity.

        • Self-Validation: Successful elution with a competitive inhibitor confirms the specificity of the binding interaction.

    • Fraction Collection and Neutralization:

      • Collect fractions of the eluted protein.

      • If using low pH elution, collect fractions into tubes containing a neutralization buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 9.0) to immediately restore a neutral pH.

    • Analysis:

      • Analyze the purity of the eluted fractions using SDS-PAGE.

      • Perform an activity assay to confirm the functionality of the purified protease.

    Tool Compound for Assay Development and Validation

    In high-throughput screening (HTS) and enzyme kinetic studies, 4-Isopropylbenzamidine serves as an invaluable positive control and reference inhibitor.

    start Start: New Serine Protease Assay test_inhibitor 1. Run Assay with Serial Dilution of 4-Isopropylbenzamidine start->test_inhibitor measure 2. Measure Enzymatic Activity test_inhibitor->measure plot 3. Plot Dose-Response Curve measure->plot calculate 4. Calculate IC50 plot->calculate compare 5. Compare with Expected Potency (Ki) calculate->compare end End: Validated Assay compare->end

    Figure 3. Workflow for validating a serine protease screening assay using 4-Isopropylbenzamidine as a reference inhibitor.

    Protocol for IC50 Determination:

    • Prepare Reagents:

      • Prepare a stock solution of 4-Isopropylbenzamidine (e.g., 10 mM in DMSO).

      • Prepare the target serine protease and its corresponding substrate in an appropriate assay buffer.

    • Assay Plate Setup:

      • Perform a serial dilution of the 4-Isopropylbenzamidine stock solution in assay buffer across a 96- or 384-well plate.

      • Add a constant concentration of the enzyme to each well.

      • Include control wells:

        • 100% Activity Control: Enzyme and substrate, no inhibitor.

        • Background Control: Substrate only, no enzyme.

    • Reaction and Detection:

      • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes).

      • Initiate the reaction by adding the substrate.

      • Monitor the reaction progress (e.g., fluorescence or absorbance) over time.

    • Data Analysis:

      • Calculate the initial reaction rates.

      • Normalize the data to the 100% activity control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic model to determine the IC50 value.

    Quantitative Data for Experimental Design

    Parameter Enzyme Value Application Context
    Working Concentration General Serine Proteases1-4 mMInhibition in cell/tissue lysates.[1]
    Dissociation Constant (KD) Trypsin6.1 µMReference for assay development.
    Dissociation Constant (KD) Thrombin65 µMReference for assay development.
    Competitive Elution Concentration General Serine Proteases20 mMElution from benzamidine affinity resin.[2][4][5]

    *Data for p-aminobenzamidine, a close structural analog.

    Conclusion: A Versatile Tool for Modern Research

    4-Isopropylbenzamidine is more than just a protease inhibitor; it is a versatile tool that enables robust and reproducible research. From the fundamental task of preserving protein samples to its application in sophisticated purification and screening workflows, a thorough understanding of its properties and protocols is essential for any researcher in the life sciences. The methodologies and insights provided in this guide are intended to empower scientists to leverage the full potential of this valuable reagent in their early-stage research endeavors.

    References

    • A discussion on the use of benzamidine as a protease inhibitor in lysis buffers. (2015). ResearchGate. [Link]

    • Benzamidine Sepharose 4 Fast Flow (high sub) product information. (N.D.). Cytiva. [Link]

    • HiTrap Benzamidine FF (high sub) product information. (N.D.). Cytiva. [Link]

    • Benzamidine Sepharose 4 Fast Flow (low sub) product information. (N.D.). Cytiva Life Sciences. [Link]

    • Benzamidine Sepharose 6B product information. (N.D.). Cytiva. [Link]

    • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (N.D.). Cytiva. [Link]

    • Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

    • p-Aminobenzamidine Agarose product information. (N.D.). G-Biosciences. [Link]

    Sources

    Methodological & Application

    Advanced Protocol: 4-Isopropylbenzamidine in Protein Purification and Structural Stabilization

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note details the deployment of 4-Isopropylbenzamidine (4-IPB), a potent competitive inhibitor of serine proteases, in high-fidelity protein purification workflows. While Benzamidine is the industry standard for general proteolysis prevention, 4-IPB offers distinct advantages due to its enhanced hydrophobicity and tighter binding affinity (

    
    ) for the S1 specificity pocket of trypsin-like proteases. This guide covers its application as a buffer additive, a competitive eluent in affinity chromatography, and a stabilizing ligand for X-ray crystallography.
    

    Introduction & Mechanism of Action

    Chemical Profile
    • Compound: 4-Isopropylbenzamidine Hydrochloride

    • Role: Reversible, competitive serine protease inhibitor.

    • Target Enzymes: Trypsin, Thrombin, Plasmin, Urokinase, and related serine endopeptidases.

    Mechanistic Causality

    Unlike standard Benzamidine, which relies primarily on electrostatic interactions between its amidine group and the aspartate residue (Asp189 in trypsin) at the base of the S1 pocket, 4-IPB incorporates an isopropyl group at the para position.

    • The Hydrophobic Advantage: The S1 pocket of many serine proteases contains hydrophobic patches. The isopropyl moiety of 4-IPB fills this hydrophobic void more effectively than the hydrogen atom of Benzamidine.

    • Thermodynamic Consequence: This additional Van der Waals contact significantly lowers the inhibition constant (

      
      ), often by an order of magnitude depending on the specific protease (e.g., Thrombin), resulting in a "tighter" lock on the active site [1].
      
    Comparative Efficacy
    InhibitorFunctional Group (Para)Primary InteractionRelative Affinity
    Benzamidine -HElectrostatic (Asp189)Baseline (Moderate)
    4-Aminobenzamidine -NH2Electrostatic + H-bondHigh (Used for resin coupling)
    4-Isopropylbenzamidine -CH(CH3)2Electrostatic + Hydrophobic Very High (Structural stabilizer)

    Critical Parameters & Preparation

    Solubility & Stock Preparation

    The hydrochloride salt form is highly soluble in water, but the free base is hydrophobic.

    • Stock Solution: 100 mM in deionized water or 50% DMSO (if working at low temperatures to prevent freezing).

    • Storage: -20°C in single-use aliquots. Stable for >6 months.

    • Working Concentration: Typically 1–10 mM, depending on the protease burden of the expression host.

    Safety Note

    4-IPB is a reversible inhibitor. Crucial: If you remove it via dialysis or gel filtration, proteases will reactivate. It must be maintained in all buffers until the proteases are physically separated from the target protein.

    Experimental Protocols

    Protocol A: Lysis & Clarification (Proteolysis Prevention)

    Use this protocol when purifying non-protease targets from protease-rich hosts (e.g., E. coli BL21, Yeast, Mammalian supernatants).

    • Buffer Preparation:

      • Prepare Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% Glycerol.

      • Add Immediately Before Use: 4-IPB to a final concentration of 2 mM .

      • Note: 4-IPB is often used in conjunction with PMSF (1 mM). PMSF irreversibly inhibits serine proteases but has a short half-life in aqueous solutions; 4-IPB provides constant, reversible protection.

    • Cell Lysis:

      • Resuspend cell pellet in Lysis Buffer (5 mL per gram of pellet).

      • Perform sonication or homogenization on ice.[1]

    • Clarification:

      • Centrifuge lysate at 15,000

        
         g for 30 min at 4°C.
        
      • Validation: The supernatant typically retains the 4-IPB. If downstream columns (e.g., Ni-NTA) are sensitive to high ionic strength, ensure the 2 mM concentration does not interfere (rarely an issue for 4-IPB).

    Protocol B: Competitive Elution (Affinity Chromatography)

    Use this sophisticated method to purify serine proteases (e.g., Thrombin, Trypsin) using a Benzamidine-Sepharose column. Here, 4-IPB acts as the eluent.

    Rationale: The target protease binds to the immobilized Benzamidine ligand. To elute it under mild conditions (neutral pH), we introduce 4-IPB. Because 4-IPB has a higher affinity for the protease than the immobilized Benzamidine, the protease dissociates from the column to bind the free 4-IPB in the mobile phase.

    • Column Loading:

      • Equilibrate Benzamidine-Sepharose column with Binding Buffer (50 mM Tris, 500 mM NaCl, pH 7.4).

      • Load clarified lysate.

      • Wash with 10 CV (Column Volumes) of Binding Buffer to remove non-specific proteins.

    • Competitive Elution:

      • Elution Buffer: 50 mM Tris, 500 mM NaCl, 20 mM 4-Isopropylbenzamidine , pH 7.4.

      • Apply Elution Buffer.[1][2] The high concentration of the high-affinity inhibitor displaces the enzyme from the resin.

      • Collect fractions.

    • Post-Elution Processing:

      • The eluted protein is now complexed with 4-IPB.

      • To activate the enzyme: Perform extensive dialysis against a buffer lacking 4-IPB, or use a desalting column (PD-10).

    Protocol C: Structural Stabilization (Crystallography)

    Use this to lock a serine protease into a rigid conformation for high-resolution X-ray diffraction.

    • Purification: Purify the protease to >95% homogeneity.

    • Soaking:

      • Crystallize the protein in its apo-state (if possible).

      • Add 4-IPB to the mother liquor drop to a final concentration of 5–10 mM .

      • Soak for 1–24 hours.

    • Co-crystallization:

      • Incubate the protein with a 5-fold molar excess of 4-IPB for 30 minutes on ice before setting up crystal trays.

      • Result: The inhibitor locks the activation loop and S1 pocket, reducing conformational heterogeneity and improving resolution [2].

    Visualization: Competitive Elution Workflow

    The following diagram illustrates the logic of using 4-IPB to displace a protease from a lower-affinity Benzamidine column.

    G Lysate Crude Lysate (Contains Protease) Column Benzamidine-Sepharose (Immobilized Ligand) Lysate->Column Load Binding Capture Step Protease binds Resin Column->Binding Affinity Interaction Elution Apply 4-IPB Buffer (High Affinity Free Ligand) Binding->Elution Wash Complete Displacement Competitive Displacement Protease releases Resin Binds 4-IPB Elution->Displacement Ki(4-IPB) < Ki(Resin) Final Pure Protease-Inhibitor Complex Displacement->Final Elute

    Figure 1: Logic flow of competitive elution chromatography. 4-IPB displaces the enzyme due to superior hydrophobic fit.

    Troubleshooting & Validation

    ObservationProbable CauseCorrective Action
    Proteolysis still observed Concentration too low or inhibitor degradation.Increase 4-IPB to 5 mM. Ensure stock is fresh. Add EDTA (if metalloproteases are also present).
    Low yield in Elution (Protocol B) 4-IPB concentration insufficient to outcompete resin.Increase 4-IPB to 50 mM in elution buffer or pause flow for 15 min to allow equilibrium binding.
    Precipitation upon addition Hydrophobic shock.Dilute 4-IPB stock in the buffer slowly while stirring; do not dump concentrated DMSO stock directly into cold protein solution.

    References

    • Inhibition of four human serine proteases by substituted benzamidines. Source: National Institutes of Health (PubMed) Context: Establishes the correlation between substituent hydrophobicity and inhibition constants (Ki) for trypsin and thrombin. URL:[Link]

    • Serine Protease Mechanism and Structural Biology. Source: RCSB PDB / Wikipedia Context: General mechanism of the S1 pocket and the role of inhibitors in stabilizing crystal structures (e.g., PDB 3TGI). URL:[Link][3]

    • Protein Purification: Principles and Trends. Source: PMC (National Institutes of Health) Context: Overview of affinity chromatography principles applicable to competitive elution strategies. URL:[Link]

    Sources

    Advanced Applications of 4-Isopropylbenzamidine: From Purification to Kinetics

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    4-Isopropylbenzamidine is a potent, competitive serine protease inhibitor derived from the classical benzamidine scaffold. Distinguished by the addition of an isopropyl group at the para-position, this molecule exhibits enhanced hydrophobic complementarity within the S1 specificity pocket of trypsin-like proteases (e.g., Trypsin, Thrombin, Factor Xa). This application note details the mechanistic basis of its inhibition, provides optimized protocols for its use in preventing proteolysis during protein purification, and outlines a rigorous methodology for determining inhibition constants (

    
    ) in kinetic assays.
    

    Part 1: Mechanistic Insight & Chemical Biology

    The Structural Basis of Inhibition

    Unlike non-specific protease inhibitors (e.g., PMSF), 4-Isopropylbenzamidine acts via competitive reversible inhibition . Its efficacy is driven by two distinct molecular interactions within the protease active site:

    • Electrostatic Anchoring: The positively charged amidine group mimics the side chain of Arginine (the natural P1 residue of trypsin substrates), forming a salt bridge with the catalytic Asp189 (in Trypsin) or equivalent residues in other serine proteases.

    • Hydrophobic Displacement: The 4-isopropyl moiety extends into the hydrophobic distinct regions of the S1 pocket. This displacement of ordered water molecules provides an entropic gain in binding energy compared to unsubstituted benzamidine, theoretically improving affinity.

    Visualization: Mechanism of Action

    The following diagram illustrates the competitive displacement mechanism within the active site.

    InhibitionMechanism cluster_competition Competitive Binding Equilibrium Enzyme Serine Protease (Trypsin/Thrombin) ActiveSite Active Site (S1 Pocket + Cat. Triad) Enzyme->ActiveSite Contains Complex Enzyme-Inhibitor Complex (Inactive) ActiveSite->Complex Inhibitor Binds (Salt Bridge + Hydrophobic) Product Cleaved Product ActiveSite->Product Substrate Hydrolysis Substrate Native Substrate (Arg/Lys residue) Substrate->ActiveSite Blocked by Inhibitor Inhibitor 4-Isopropylbenzamidine Inhibitor->ActiveSite High Affinity (Ki ~ µM range)

    Figure 1: Competitive inhibition mechanism. 4-Isopropylbenzamidine occupies the S1 pocket, preventing substrate access to the catalytic triad.

    Part 2: Application I - Protein Purification & Stabilization

    Context

    During cell lysis, compartmentalized proteases are released, threatening the integrity of the target recombinant protein. 4-Isopropylbenzamidine is preferred over PMSF in applications where reversible inhibition is desired (e.g., it can be dialyzed away) or when working with mammalian cell lysates rich in trypsin-like proteases.

    Protocol: Lysis Buffer Formulation

    Objective: Stabilize a His-tagged protein expressed in E. coli or HEK293 cells.

    Reagents:

    • 4-Isopropylbenzamidine Hydrochloride (MW: ~198.69 g/mol )

    • Lysis Buffer Base (50 mM Tris-HCl, 300 mM NaCl, pH 8.0)

    • DNase I

    Step-by-Step Methodology:

    • Stock Preparation (100 mM):

      • Dissolve 19.9 mg of 4-Isopropylbenzamidine HCl in 1.0 mL of deionized water (or DMSO if solubility is limiting in high-salt buffers).

      • Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

    • Lysis Buffer Assembly:

      • Add the inhibitor stock to the Lysis Buffer Base to a final concentration of 1.0 mM to 5.0 mM .

      • Critical: Add the inhibitor immediately before suspending the cell pellet. Proteolysis begins the moment cells are disrupted.

    • Lysis & Clarification:

      • Perform sonication or mechanical homogenization on ice.

      • Centrifuge at 15,000 x g for 30 mins at 4°C.

    • Downstream Compatibility Check:

      • IMAC (Ni-NTA): 4-Isopropylbenzamidine does not interfere with histidine-nickel binding (unlike EDTA).

      • Ion Exchange: The positively charged amidine group may interact with cation exchange resins. If using CEX, ensure the inhibitor concentration is below the elution threshold or remove via dialysis first.

    Part 3: Application II - Enzyme Kinetics ( Determination)

    Context

    Accurate determination of the Inhibition Constant (

    
    ) is essential for characterizing the potency of 4-Isopropylbenzamidine against specific targets like Thrombin or Factor Xa.
    
    Experimental Design

    We will use a chromogenic substrate assay. The velocity of the reaction is monitored by the release of p-nitroaniline (pNA) at 405 nm.

    Table 1: Reaction Components

    Component Concentration Range Role
    Enzyme 10–50 nM (Fixed) Target (e.g., Bovine Trypsin)

    | Substrate | 0.5

    
     – 5 
    
    
    
    | Reporter (e.g., BAPNA) | | Inhibitor | 0 – 100
    
    
    M | Test Compound (4-Isopropylbenzamidine) | | Buffer | 50 mM Tris, pH 8.0, 10 mM CaCl
    
    
    | Reaction Medium |
    Protocol: Kinetic Assay
    • Enzyme Preparation:

      • Dilute the enzyme in reaction buffer to 2x the final desired concentration. Keep on ice.

    • Inhibitor Dilution Series:

      • Prepare 5 concentrations of 4-Isopropylbenzamidine (e.g., 0, 5, 10, 20, 50

        
        M).
        
    • Pre-Incubation (Equilibrium Step):

      • In a 96-well microplate, mix 50

        
        L of Enzyme solution with 25 
        
        
        
        L of Inhibitor solution.
      • Incubate for 15 minutes at 25°C . This allows the inhibitor to reach binding equilibrium with the enzyme.

    • Reaction Initiation:

      • Add 25

        
        L of Substrate solution (at varying concentrations) to each well.
        
      • Immediately place in a plate reader.

    • Data Acquisition:

      • Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

      • Calculate the Initial Velocity (

        
        ) from the linear portion of the curve.
        
    Data Analysis (Dixon Plot)

    To determine the

    
    , plot 
    
    
    
    (y-axis) against Inhibitor Concentration
    
    
    (x-axis) for multiple substrate concentrations. The lines will intersect at a point where
    
    
    .
    Visualization: Kinetic Workflow

    KineticWorkflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor Series) Incubate Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Prep->Incubate Establish Equilibrium Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Start Hydrolysis Measure Measure Absorbance (405nm, Kinetic Mode) Initiate->Measure Monitor pNA release Analyze Data Analysis (Lineweaver-Burk or Dixon Plot) Measure->Analyze Calculate Ki

    Figure 2: Step-by-step workflow for determining the inhibition constant (Ki).

    References

    • Structural Basis of Trypsin Inhibition

      • Alok, A., et al. (2007).[1] Crystal Structure of the trypsin complex with benzamidine. RCSB Protein Data Bank. PDB ID: 2OXS.[1]

      • [Link]

    • Enzyme Kinetics & Inhibition Mechanisms

      • Nochi, S., et al. (1989).[2] Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. Chemical & Pharmaceutical Bulletin.

      • [Link]

    • Promega Corporation.
    • Thrombin Inhibition Context

      • Salchert, K., et al. (2005).[3] Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding. Acta Biomaterialia.

      • [Link]

    Sources

    Safe Handling and Storage Procedures for 4-Isopropylbenzamidine

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Molecule and Its Mission

    4-Isopropylbenzamidine (also known as p-isopropylbenzamidine or 4-amidinocumene) is a specialized organic building block and biochemical probe. Structurally, it consists of a benzene ring substituted with an isopropyl group at the 4-position and an amidine functional group at the 1-position.

    In drug discovery, this molecule serves two critical roles:

    • Serine Protease Inhibition: As a structural analog of benzamidine, it acts as a competitive inhibitor for trypsin-like serine proteases. The isopropyl group allows researchers to probe the hydrophobic depth of the S1 binding pocket, offering different binding kinetics compared to the parent benzamidine molecule [1].

    • Synthetic Intermediate: It is a key precursor in the synthesis of heterocyclic compounds (e.g., imidazoles, pyrimidines) used in pharmaceutical campaigns, such as those targeting CFTR modulation [2].

    The chemical integrity of the amidine group is paramount. Amidines are susceptible to hydrolysis to amides under basic aqueous conditions or oxidation over time. Consequently, rigorous handling protocols are required to prevent degradation that could lead to erroneous kinetic data or failed synthetic yields.

    Physicochemical Profile

    Understanding the physical state of your reagent is the first step in safe handling. 4-Isopropylbenzamidine is most commonly supplied as a hydrochloride salt to improve stability and water solubility, though the free base is used in organic synthesis.

    PropertyData (Hydrochloride Salt)Data (Free Base)
    Molecular Formula C₁₀H₁₄N₂ · HClC₁₀H₁₄N₂
    Molecular Weight ~198.69 g/mol 162.23 g/mol
    Physical State White to off-white crystalline solidOff-white solid or viscous oil
    Solubility Water, DMSO, Methanol, EthanolChloroform, Ethyl Acetate, DMSO
    Hygroscopicity High (Absorbs atmospheric moisture)Low to Moderate
    Stability Stable under desiccationSensitive to CO₂ (carbamate formation)

    Hazard Assessment (GHS Classification)

    While specific toxicological data for the isopropyl derivative may be limited, it shares the hazardous profile of the benzamidine class. Treat as a hazardous substance.

    • Signal Word: WARNING

    • Hazard Statements:

      • H315: Causes skin irritation.[1][2]

      • H319: Causes serious eye irritation.[1][2][3]

      • H335: May cause respiratory irritation.[1][2]

    • Precautionary Principle: Amidines are organic bases. Inhalation of dust can cause severe respiratory distress. Direct contact with the free base can cause chemical burns due to high pH.

    Technical Protocols

    Protocol 1: Receipt and Initial Inspection

    Objective: Verify chemical integrity immediately upon delivery to establish a baseline.

    • Package Inspection: Check the outer shipping container for signs of physical damage or moisture ingress. The inner vial should be sealed with parafilm or a shrink band.

    • Visual Confirmation:

      • Salt Form: Should appear as a free-flowing white powder. Clumping indicates moisture absorption (hydrolysis risk).

      • Free Base: May appear as a waxy solid or oil. Darkening (yellow/brown) indicates oxidation.

    • Documentation: Log the Lot Number and Expiration Date into your LIMS (Laboratory Information Management System).

    Protocol 2: Safe Handling and Weighing

    Objective: Prevent operator exposure and protect the reagent from atmospheric moisture.

    Required PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and a NIOSH-approved N95 mask (if outside a fume hood).

    Workflow:

    • Environment: All weighing must be performed inside a chemical fume hood or a biological safety cabinet to contain dust.

    • Static Control: Amidine salts are prone to static charge. Use an anti-static gun or polonium strip near the balance.

    • Desiccation Cycle:

      • Remove the vial from 4°C/-20°C storage.

      • CRITICAL: Allow the closed vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial condenses atmospheric water onto the hygroscopic solid, initiating degradation.

    • Weighing:

      • Use a clean, dry spatula (stainless steel or PTFE-coated).

      • Weigh the required amount rapidly.

      • Immediately recap the stock vial and wrap with Parafilm M®.

    • Cleanup: Wipe the balance area with a moist paper towel (to capture dust) followed by 70% ethanol.

    Protocol 3: Solubilization and Stock Preparation

    Objective: Create stable stock solutions for assays or synthesis.

    Solvent Selection:

    • For Biological Assays (Ki determination): Use DMSO (Dimethyl sulfoxide) or Water .

      • Note: DMSO is preferred for long-term frozen storage of stocks (10-100 mM). Aqueous solutions are prone to hydrolysis over weeks.

    • For Organic Synthesis: Use Anhydrous Methanol or Chloroform depending on the reaction step.

    Step-by-Step Solubilization (10 mM Stock in DMSO):

    • Calculate the mass required:

      
      .
      
    • Add the solid 4-Isopropylbenzamidine HCl to a sterile amber glass vial or polypropylene microtube.

    • Add high-grade anhydrous DMSO (≥99.9%) to the vial.

    • Vortexing: Vortex at medium speed for 30 seconds. If the salt is stubborn, sonicate in a water bath for 2 minutes at room temperature. Avoid heating above 37°C.

    • Inspection: Ensure the solution is perfectly clear. Any turbidity suggests impurities or incomplete solvation.

    Protocol 4: Long-Term Storage

    Objective: Maximize shelf-life and prevent hydrolysis.

    Solid State:

    • Temperature: Store at -20°C for long-term (>1 month) or 4°C for active use.

    • Atmosphere: Ideally, store under an inert atmosphere (Argon or Nitrogen). If this is not feasible, store in a desiccator cabinet or a secondary container with active desiccant packets (Silica gel).

    • Container: Amber glass vials with PTFE-lined screw caps are superior to plastic, which allows slow moisture diffusion.

    Solution State:

    • Aqueous Solutions: Do NOT store dilute aqueous solutions (<1 mM) for more than 24 hours. Prepare fresh.

    • DMSO Stocks:

      • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

      • Store at -20°C or -80°C .

      • Stability: ~6 months at -20°C; ~1 year at -80°C.

    Visualizations

    Figure 1: Safe Handling Workflow

    A logical flow for moving the reagent from cold storage to the experimental bench.

    HandlingWorkflow Start Remove from Cold Storage (-20°C) Equilibrate Equilibrate to RT (30 mins, Sealed) Start->Equilibrate Prevent Condensation Open Open in Fume Hood Equilibrate->Open Weigh Weigh Reagent (Anti-static tools) Open->Weigh Reseal Purge Headspace (Argon) & Reseal Weigh->Reseal Protect Stock Solubilize Prepare Solution (Immediate Use) Weigh->Solubilize Proceed to Assay Reseal->Start Return to Storage

    Caption: Workflow ensuring moisture exclusion during the transition from storage to active use.

    Figure 2: Solubilization Decision Tree

    Selecting the correct solvent system based on the intended application.

    SolubilityTree Root 4-Isopropylbenzamidine Application? BioAssay Biological Assay (Protease Inhibition) Root->BioAssay Synthesis Chemical Synthesis (Intermediate) Root->Synthesis Stock Make 10-100mM Stock BioAssay->Stock Direct Reaction Solvent Synthesis->Direct DMSO Solvent: DMSO (Recommended) Stock->DMSO Long-term Stability Water Solvent: Water/Buffer (Use Immediately) Stock->Water Acute Use Only Organic Solvent: CHCl3, MeOH or EtOAc Direct->Organic

    Caption: Decision matrix for solvent selection to maximize stability and experimental compatibility.

    Emergency Response

    • Skin Contact: Immediately wash with soap and copious amounts of water.[1][3] Remove contaminated clothing.[1][3][4][5] If irritation persists (redness/burning), seek medical attention.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present.[1][3] Seek immediate medical attention.

    • Spill Cleanup:

      • Ventilate the area.[1][3][5]

      • Wear PPE (gloves, goggles, mask).

      • Solid Spill: Sweep up carefully to avoid dust generation. Place in a chemical waste container.

      • Liquid Spill: Absorb with inert material (vermiculite, sand) and dispose of as hazardous organic waste.

    References

    • PubChem. (n.d.). Benzamidine hydrochloride | C7H9ClN2. National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Google Patents. (2017). US20170204073A1 - Compounds for nonsense suppression, and methods for their use.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing 4-Isopropylbenzamidine for Protease Inhibition

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate the nuances of using 4-Isopropylbenzamidine, a reversible, competitive inhibitor of trypsin-like serine proteases. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

    Frequently Asked Questions (FAQs)

    Q1: What is 4-Isopropylbenzamidine and how does it inhibit proteases?

    A: 4-Isopropylbenzamidine belongs to the benzamidine class of small molecule inhibitors. Its mechanism is rooted in its structural similarity to the arginine and lysine amino acid side chains.

    • Mechanism of Action: Trypsin-like serine proteases have a highly specific "S1 pocket" in their active site that preferentially binds to positively charged residues like arginine or lysine on their target substrates. The positively charged amidinium group of 4-isopropylbenzamidine mimics this feature, allowing it to fit into the S1 pocket and bind to a key aspartate residue (Asp189 in trypsin). This binding is reversible and competitive, meaning the inhibitor directly competes with the substrate for access to the enzyme's active site. The isopropyl group contributes to the hydrophobic interactions within the binding pocket, which can influence its potency and selectivity for different proteases.[1][2]

    Q2: Which specific proteases are inhibited by 4-Isopropylbenzamidine?

    A: 4-Isopropylbenzamidine is a potent inhibitor of various trypsin-like serine proteases. This class of enzymes is characterized by a conserved catalytic triad (Serine-Histidine-Aspartate) and a specificity pocket that recognizes basic amino acids. Key targets include:

    • Trypsin: A digestive enzyme found in the small intestine.

    • Thrombin: A critical enzyme in the blood coagulation cascade.[1]

    • Plasmin: The primary enzyme responsible for breaking down blood clots (fibrinolysis).[1]

    • Factor Xa: A key protease in the coagulation cascade that activates prothrombin to thrombin.[3]

    • Kallikreins: A subgroup of serine proteases involved in various physiological processes, including inflammation and blood pressure regulation.

    The inhibitor is often used to prevent unwanted proteolysis during protein purification or to study the function of these enzymes in complex biological systems.[4][5]

    Q3: How should I prepare and store my 4-Isopropylbenzamidine stock solutions?

    A: Proper handling is critical for reproducible results. The stability of your inhibitor directly impacts its effectiveness.

    • Solubility: 4-Isopropylbenzamidine hydrochloride is generally soluble in aqueous buffers. For a concentrated stock solution (e.g., 100 mM), we recommend using a buffer such as 50 mM Tris-HCl or PBS, pH 7.0-8.0. Avoid highly acidic or alkaline conditions for long-term storage, as this can lead to hydrolysis of the amidine group.[2]

    • Storage:

      • Short-Term (days to a week): Aliquots of the stock solution can be stored at 4°C.[6]

      • Long-Term (months): For maximum stability, store aliquots at -20°C or -80°C. This minimizes degradation and prevents loss of activity over time. Avoid repeated freeze-thaw cycles, as this can compromise the inhibitor's integrity.[7]

    • Validation: Always use freshly diluted inhibitor for your experiments. If you suspect your stock solution has degraded, its efficacy can be re-validated by performing a standard inhibition assay against a known concentration of a control protease like trypsin.

    Troubleshooting Guide: Experimental Optimization

    This section provides in-depth guidance on common issues encountered during the optimization of 4-Isopropylbenzamidine concentration.

    Q4: I'm not observing any inhibition of my target protease. What could be the cause?

    A: This is a common issue with several potential root causes. The following decision tree can help you systematically troubleshoot the problem.

    G start No Inhibition Observed q1 Is the protease active? (Check with positive control substrate) start->q1 q2 Is the inhibitor concentration sufficient? q1->q2 Yes sol1 Troubleshoot protease activity. Ensure proper storage and handling. q1->sol1 No q3 Is the inhibitor solution viable? q2->q3 Yes sol2 Increase inhibitor concentration. Perform a dose-response experiment. q2->sol2 No q4 Are assay conditions optimal? q3->q4 Yes sol3 Prepare fresh inhibitor stock solution. Verify storage conditions. q3->sol3 No sol4 Check pH, temperature, and buffer composition. Ensure compatibility with inhibitor. q4->sol4 No

    Caption: Troubleshooting workflow for lack of protease inhibition.

    Causality Explained:

    • Protease Inactivity: The most fundamental requirement is an active enzyme. Without a functional protease, no inhibition can be measured. Always run a control reaction with only the enzyme and its substrate to establish a baseline activity level.[8]

    • Insufficient Inhibitor Concentration: The concentration of a competitive inhibitor must be adequate relative to its inhibition constant (Ki) and the substrate concentration. If the inhibitor concentration is too far below the Ki, its effect will be negligible.

    • Inhibitor Degradation: As discussed in Q3, 4-isopropylbenzamidine can degrade if stored improperly. Hydrolysis of the amidine group renders the molecule inactive, as it can no longer bind effectively to the S1 pocket.[2][9]

    • Incompatible Assay Conditions: Extreme pH or the presence of certain additives in your buffer could potentially alter the inhibitor's structure or charge state, preventing it from binding to the protease.

    Q5: How do I determine the optimal concentration of 4-Isopropylbenzamidine for my specific protease?

    A: The optimal concentration depends on your experimental goal. For near-complete inhibition, you typically need a concentration that is 50-100 times the inhibitor's Ki value. The standard method to determine this is by first calculating the IC50 (the concentration of inhibitor that produces 50% inhibition) and then converting it to the Ki.

    Experimental Protocol: Determining IC50 and Ki

    This protocol assumes you are using a fluorogenic or colorimetric peptide substrate to measure protease activity.[10]

    Step 1: Initial Protease Titration

    • Objective: Find a protease concentration that gives a robust, linear signal increase over a reasonable time frame (e.g., 15-30 minutes) when the substrate concentration is at or below its Km value.

    • Procedure:

      • Prepare serial dilutions of your protease in the assay buffer.

      • Add a fixed, non-saturating concentration of the substrate to each dilution.

      • Monitor the reaction progress (fluorescence or absorbance) over time.

      • Select a protease concentration that results in a reaction rate well within the linear range of your detection instrument.

    Step 2: Dose-Response Experiment

    • Objective: Measure the effect of varying inhibitor concentrations on the protease activity.

    • Procedure:

      • Prepare a series of dilutions of 4-isopropylbenzamidine in assay buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is a good starting point.

      • In a multi-well plate, combine the fixed concentration of protease (determined in Step 1) with each inhibitor dilution. Include a "no inhibitor" control.

      • Pre-incubate the enzyme and inhibitor for 10-15 minutes at the assay temperature to allow them to reach binding equilibrium.

      • Initiate the reaction by adding the substrate (at a fixed concentration, ideally near its Km).

      • Measure the initial reaction velocity (V₀) for each inhibitor concentration.

    Step 3: Data Analysis

    • Objective: Calculate the IC50 and Ki values.

    • Procedure:

      • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

      • Plot % Inhibition versus log([Inhibitor]).

      • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the inhibitor concentration at the inflection point of this curve.

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors.[11] This equation corrects the IC50 value for the effect of the substrate concentration used in the assay. Ki = IC50 / (1 + ([S] / Km)) Where:

        • [S] is the substrate concentration used in your assay.

        • Km is the Michaelis-Menten constant for your substrate with that enzyme.

    Data Presentation: Example Inhibition Constants

    The following table provides literature-derived Ki values for benzamidine against common proteases to give you a starting reference point. Note that the 4-isopropyl derivative may have different potency.

    ProteaseTypical Ki for Benzamidine (µM)
    Trypsin~18
    Thrombin~65
    Plasmin~350
    Factor Xa~100

    Note: These values are approximate and can vary based on experimental conditions (pH, temperature, substrate used).

    Q6: I'm concerned about off-target effects. How can I assess the selectivity of 4-Isopropylbenzamidine?

    A: This is a critical consideration, especially in drug development or when working with complex biological samples like cell lysates. Off-target effects occur when the inhibitor affects proteases other than your intended target.[12][13]

    Workflow for Assessing Inhibitor Selectivity

    G start Assess Inhibitor Selectivity step1 Identify Potential Off-Targets (e.g., other serine proteases in the sample) start->step1 step2 Perform Counter-Screening Assays step1->step2 step3 Determine Ki for On-Target and Off-Target Proteases step2->step3 step4 Calculate Selectivity Index step3->step4 result Selectivity Index = Ki(Off-Target) / Ki(On-Target) (Higher value = greater selectivity) step4->result

    Caption: Experimental workflow for determining inhibitor selectivity.

    Strategies to Mitigate Off-Target Effects:

    • Use the Lowest Effective Concentration: Based on your Ki determination, use a concentration that is sufficient to inhibit your primary target but low enough to minimize effects on other proteases for which it has a weaker affinity (higher Ki). A concentration of 10-20 times the Ki of your target protease is often a good compromise.

    • Counter-Screening: Actively test your inhibitor against a panel of related proteases that might be present in your system. This provides an empirical measure of its selectivity profile.[10]

    By following these guidelines, you can confidently optimize the use of 4-Isopropylbenzamidine in your research, ensuring both efficacy and specificity in your experimental outcomes.

    References
    • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PubMed. Available at: [Link]

    • Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. PubMed. Available at: [Link]

    • Inhibition of four human serine proteases by substituted benzamidines. PubMed. Available at: [Link]

    • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. Available at: [Link]

    • MEDICATION STABILITY & STORAGE. National Infusion Center Association. Available at: [Link]

    • Protease Assays - Assay Guidance Manual. NCBI. Available at: [Link]

    • Inhibitor Calculations. YouTube. Available at: [Link]

    • Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Innovative Genomics Institute. Available at: [Link]

    • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Available at: [Link]

    • Physicochemical Stability of Extemporaneously Prepared Clonidine Solutions for Use in Neonatal Abstinence Syndrome. PubMed. Available at: [Link]

    • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. Available at: [Link]

    • Removal and purification of trypsin-like serine proteases. GE Healthcare. Available at: [Link]

    • Stability of Refrigerated and Frozen Drugs. Senior Care Consultant Group. Available at: [Link]

    • Protease Assay Services. Reaction Biology. Available at: [Link]

    • The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

    • Catalytic mechanism of rhomboid protease GlpG probed by 3,4-dichloroisocoumarin and diisopropyl fluorophosphonate. PubMed. Available at: [Link]

    • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]

    • Finding the dissociation constant ki for an uncompetitive inhibitor. YouTube. Available at: [Link]

    • Finding ki of competitive inhibitor. YouTube. Available at: [Link]

    • Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Journal of Applied Biology and Biotechnology. Available at: [Link]

    • Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. Berkeley News. Available at: [Link]

    • Expiration Dating and Stability Testing for Human Drug Products. FDA. Available at: [Link]

    • Identifying protease-activated targets and exploring therapeutic applications. PMC. Available at: [Link]

    • Catalytic Mechanism of Rhomboid Protease GlpG Probed by 3,4-Dichloroisocoumarin and Diisopropyl Fluorophosphonate. PMC - NIH. Available at: [Link]

    • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

    • BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Cytiva. Available at: [Link]

    • Ki for an uncompetitive inhibitor. YouTube. Available at: [Link]

    • Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. Cytiva. Available at: [Link]

    Sources

    Technical Support Center: Protease Inhibition Troubleshooting

    Author: BenchChem Technical Support Team. Date: February 2026

    Product Focus: 4-Isopropylbenzamidine Hydrochloride

    Status: Active | Ticket Type: Technical Inquiry | Assigned Specialist: Senior Application Scientist

    Executive Summary: The Mechanism of Action

    Before diagnosing "ineffectiveness," it is critical to understand the specific mechanism of 4-Isopropylbenzamidine (4-IPB) .

    4-IPB is a reversible, competitive inhibitor of trypsin-like serine proteases. Unlike PMSF (which covalently modifies the active site serine) or Aprotinin (a large protein that blocks the site), 4-IPB relies on a dynamic equilibrium. The amidine group mimics the side chain of Arginine, docking into the S1 specificity pocket of the protease (specifically interacting with Asp189 in Trypsin). The 4-isopropyl group provides additional hydrophobic contacts, generally increasing affinity compared to unsubstituted benzamidine.

    If inhibition is failing, it is usually due to one of three root causes:

    • Target Mismatch: The protease is not "trypsin-like" (Wrong S1 pocket specificity).

    • Competitive Displacement: Substrate concentration (

      
      ) is too high relative to inhibitor concentration (
      
      
      
      ).
    • Reversibility Issues: The inhibitor was removed (e.g., via dialysis) or diluted below its

      
      .
      

    Diagnostic Workflow (Triage)

    Use this logic tree to identify the failure point in your experiment.

    TroubleshootingFlow Start Start: Inhibition Failed CheckTarget 1. Check Target Protease Start->CheckTarget IsTrypsin Is it Trypsin-like? (Cleaves after Arg/Lys) CheckTarget->IsTrypsin WrongTarget STOP: 4-IPB will NOT work. Switch to PMSF/Leupeptin. IsTrypsin->WrongTarget No (e.g., Chymotrypsin, Elastase) CheckType 2. Check Inhibition Type IsTrypsin->CheckType Yes Dialysis Did you dialyze/wash the sample? CheckType->Dialysis ReversibleLoss STOP: 4-IPB is Reversible. It washed away. Dialysis->ReversibleLoss Yes CheckConc 3. Check Stoichiometry Dialysis->CheckConc No SubstrateHigh Is [Substrate] >> Km? CheckConc->SubstrateHigh Competition STOP: Competitive Failure. Increase [I] or decrease [S]. SubstrateHigh->Competition Yes Validation Proceed to Validation Assay SubstrateHigh->Validation No

    Figure 1: Diagnostic logic tree for identifying the root cause of protease inhibition failure.

    Technical FAQs & Troubleshooting

    Category A: Target Specificity (The "Wrong Tool" Problem)

    Q: I added 4-IPB to my lysate, but my protein is still degrading. Why? A: 4-IPB is highly specific. It only inhibits serine proteases that cleave after positively charged residues (Arginine and Lysine).

    • It works on: Trypsin, Thrombin, Plasmin, Urokinase, Kallikrein, Acrosin.

    • It fails on: Chymotrypsin (cleaves after hydrophobic residues), Elastase (cleaves after small residues), Cysteine proteases (Papain, Cathepsins), Metalloproteases, and Aspartic proteases.

    • Solution: If you are fighting general degradation in a lysate, 4-IPB alone is insufficient. You must use a cocktail (e.g., add EDTA for metalloproteases and E-64 for cysteine proteases).

    Q: What is the effective concentration range? A: The inhibition constant (

    
    ) for benzamidine derivatives against trypsin is typically in the low micromolar range (10–50 µM). However, for effective inhibition in a lysate, you must operate well above the 
    
    
    
    .
    • Recommended Working Concentration: 1 mM to 5 mM.

    • Note: If you are using 10–50 µM (often seen in literature for binding studies), it is likely too low to inhibit high concentrations of active protease.

    Category B: Competitive Kinetics

    Q: My assay works in buffer, but fails when I add my specific protein substrate. Why? A: This is the hallmark of Competitive Inhibition . 4-IPB competes with your substrate for the same active site.

    • If your substrate concentration (

      
      ) is very high (>> 
      
      
      
      ), the protease will bind the substrate instead of the inhibitor.
    • The Fix: You must calculate the IC50 , which shifts depending on substrate concentration. Use the Cheng-Prusoff equation logic:

      
      
      As 
      
      
      
      increases, the required concentration of 4-IPB increases linearly.
    Category C: Reversibility & Stability[1]

    Q: I inhibited the protease, ran a dialysis step, and now activity is back. Is the inhibitor unstable? A: The inhibitor is stable, but it is reversible . Unlike PMSF, which permanently kills the enzyme, 4-IPB floats in and out of the active site. When you dialyze or use a desalting column, you remove the small molecule inhibitor, and the protease reactivates immediately.

    • Solution: You must maintain the working concentration of 4-IPB in all buffers (lysis, wash, and elution buffers) if you require continuous suppression.

    Validation Protocol: Is your inhibitor active?

    If you suspect the chemical itself is degraded (rare, as amidines are chemically stable compared to esters like PMSF), run this standard BAPNA Hydrolysis Assay .

    Objective: Confirm 4-IPB potency against Trypsin.

    Materials:

    • Enzyme: Trypsin (bovine pancreatic), 0.1 mg/mL in 1 mM HCl.

    • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), 10 mM in DMSO.

    • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

    • Inhibitor: 4-Isopropylbenzamidine (test range: 0 µM to 500 µM).

    Protocol:

    • Prepare Reaction Mix: In a microplate, add 150 µL Buffer.

    • Add Inhibitor: Add 20 µL of 4-IPB at varying concentrations.

    • Add Enzyme: Add 10 µL Trypsin. Incubate for 5 minutes at 25°C to allow equilibrium binding.

    • Initiate: Add 20 µL BAPNA substrate.

    • Measure: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

    Expected Result:

    • Control (0 µM 4-IPB): Linear increase in A405 (Yellow color develops).

    • Test (100 µM 4-IPB): Significant reduction in slope (>80% inhibition).

    • If the slope at 100 µM is identical to the control, your inhibitor stock is compromised.

    Comparative Data: When to use what?

    Feature4-IsopropylbenzamidinePMSFLeupeptinAprotinin
    Mechanism Reversible, CompetitiveIrreversible, CovalentReversible, CompetitiveReversible, Tight-binding
    Target Trypsin-like Serine ProteasesAll Serine ProteasesSerine & Cysteine ProteasesSerine Proteases
    Stability (H2O) High (Stable for months)Low (Half-life ~30 min)HighHigh
    Toxicity LowHigh (Neurotoxin)LowLow
    Dialyzable? Yes (Activity lost)No (Activity remains)YesNo (Large protein)
    Best Use Purification (Affinity columns), reversible suppressionLysis cocktails (one-shot)Cell culture, sensitive assaysProtein purification

    Visualizing the Competitive Mechanism

    Understanding the molecular competition is vital for troubleshooting dosage.

    CompetitiveMechanism Enzyme Protease (Enzyme) ES_Complex E-S Complex (Active) Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Inhibited) Enzyme->EI_Complex + 4-IPB Substrate Substrate (Protein) Inhibitor 4-IPB (Inhibitor) Product Cleaved Product ES_Complex->Product Catalysis

    Figure 2: Competitive Inhibition Model. 4-IPB (Red) competes with the Substrate (Green) for the Enzyme's active site. Increasing Substrate concentration can overcome the Inhibitor.

    References

    • Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[1] European Journal of Biochemistry.

    • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition.

    • Sigma-Aldrich. "Protease Inhibitor Cocktails and Specificity." Technical Bulletins.

    • Rawlings, N.D., et al. (2018). "The MEROPS database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research.

    Sources

    4-Isopropylbenzamidine interference with downstream applications

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Interference with Downstream Applications & Removal Protocols

    Audience: Researchers, Protein Biochemists, and Drug Discovery Scientists.

    Introduction: The "Sticky" Inhibitor

    4-Isopropylbenzamidine (4-IPB) is a potent, reversible serine protease inhibitor. While structurally related to the common Benzamidine , the addition of the isopropyl group at the para position significantly enhances its hydrophobicity.

    Why this matters: The S1 specificity pocket of trypsin-like serine proteases is a deep, hydrophobic cleft. The isopropyl moiety of 4-IPB fits into this pocket more snugly than the simple hydrogen of benzamidine, often resulting in a lower inhibition constant (

    
    )  (tighter binding). While this makes 4-IPB an excellent stabilizer during purification, it creates a "sticky" problem: it is significantly harder to remove than standard benzamidine. 
    

    Failure to completely remove 4-IPB leads to three critical downstream failures:

    • False-High Concentration: UV absorbance inflation.

    • "Dead" Enzymes: Residual inhibition in activity assays.

    • Spectral Noise: Ionization suppression in Mass Spectrometry.

    Module 1: Spectral Interference (The "Ghost" Yield)

    Symptom: Your

    
     reading suggests a high protein concentration (e.g., 5 mg/mL), but your SDS-PAGE gel shows a faint band (e.g., <1 mg/mL).
    

    Mechanism: 4-IPB contains an aromatic benzene ring conjugated with an amidine group. This chromophore absorbs strongly in the UV range (peaks typically near 228 nm and shoulders extending into 260–280 nm).

    • The Trap: Because 4-IPB is a small molecule, it can be present in molar excess compared to your protein. Even a small extinction coefficient, when multiplied by a high molar concentration (mM range), contributes significant Optical Density (OD) at 280 nm.

    Troubleshooting Guide: Correcting Concentration
    MethodInterference RiskRecommendation
    UV
    
    
    HIGH Do NOT use if 4-IPB > 10 µM.
    Bradford Assay LOW Recommended. Shifts in Coomassie Blue binding are minimally affected by small aromatic amines.
    BCA Assay MODERATE Acceptable, but amines can interact with copper reduction. Run a buffer blank containing the exact concentration of 4-IPB.

    Module 2: Enzymatic Inhibition (The "Silent" Killer)

    Symptom: You purified a serine protease (e.g., Trypsin, Thrombin, Kallikrein) using 4-IPB, but the purified enzyme shows little to no activity in kinetic assays.

    Mechanism: 4-IPB is a competitive inhibitor .[1] It competes with the substrate for the active site.

    • 
       Effect:  Standard benzamidine has a 
      
      
      
      for trypsin of
      
      
      . 4-IPB, due to hydrophobic interactions, can bind with higher affinity (
      
      
      often
      
      
      ).
    • Equilibrium: Even after standard dialysis, trace amounts of 4-IPB (in the nanomolar/low micromolar range) may remain bound to the active site if the off-rate (

      
      ) is slow or if the equilibrium favors the inhibitor.
      
    Diagnostic Experiment: The Dilution Test

    If you suspect residual inhibition:

    • Measure enzyme activity at your standard concentration (e.g., 1x).

    • Dilute the enzyme 10-fold and 100-fold into assay buffer.

    • Result: If specific activity increases upon dilution, you have a reversible inhibitor (4-IPB) present. Dilution shifts the equilibrium, freeing the active site.

    Module 3: Mass Spectrometry & Structural Interference

    Symptom:

    • MS: High background noise, specific adduct peaks (+162 Da range), or suppression of peptide ionization.

    • Crystallography: Electron density maps show an unexplained "blob" in the specificity pocket.

    Mechanism:

    • MS: 4-IPB (MW

      
       g/mol ) ionizes efficiently. In ESI-MS, it can compete with peptides for charge, suppressing their signal.
      
    • X-Ray: 4-IPB is often used intentionally to rigidify flexible active sites. However, if you are seeking an apo structure or a complex with a drug candidate, 4-IPB will block the site.

    Visualizing the Interference Pathways

    IPB_Interference IPB 4-Isopropylbenzamidine (Contaminant) UV UV Spec (280nm) IPB->UV Absorbs @ 280nm Assay Enzymatic Assay IPB->Assay Binds Active Site MS Mass Spectrometry IPB->MS Competes for Charge Sample Purified Protein Sample Sample->UV Sample->Assay Sample->MS Result_UV False High Conc. (Yield Error) UV->Result_UV Result_Assay Inhibited Activity (False Negative) Assay->Result_Assay Result_MS Ion Suppression (Signal Loss) MS->Result_MS

    Figure 1: Impact of residual 4-Isopropylbenzamidine on three critical analytical workflows.

    Module 4: Validated Removal Protocols

    Because 4-IPB binds tighter than benzamidine, standard "overnight dialysis" is often insufficient. Use one of the following rigorous methods.

    Protocol A: Cation Exchange (The "Sure-Fire" Method)

    Best for: Proteins that are stable at pH < 7.0 or > 8.0.

    Principle: 4-IPB is positively charged (cationic) at neutral pH. If your protein is anionic (negatively charged) at the working pH, you can trap the protein on an Anion Exchange (AEX) column while 4-IPB flows through, or vice-versa.

    • Scenario: Protein pI = 5.0. Buffer pH = 7.5.

    • Method:

      • Load protein onto an Anion Exchange column (e.g., Q Sepharose).

      • The Protein binds (negative charge).

      • 4-IPB flows through (positive charge, does not bind).

      • Wash column with 5–10 CV (Column Volumes) of buffer.

      • Elute protein with NaCl gradient.[2]

    • Outcome: Complete removal.

    Protocol B: Aggressive Dialysis (Kinetic Approach)

    Best for: Proteins sensitive to chromatography conditions.

    Principle: Drive the equilibrium toward dissociation by maintaining a "sink" condition.

    • Buffer Volume: Use a ratio of 1:200 (Sample : Buffer).

    • Time/Temperature: Perform at 4°C to preserve protein, but note that dissociation is slower at low temps.

    • The "Chase" Step:

      • Step 1: Dialyze 4 hours. Change Buffer.

      • Step 2: Dialyze Overnight. Change Buffer.

      • Step 3 (Critical): Add 300 mM NaCl to the final dialysis buffer. High ionic strength weakens the electrostatic component of the benzamidine-protein interaction, facilitating release.

    Protocol C: Gel Filtration (Desalting)

    Best for: Rapid removal for small volumes.

    • Use a column with a cutoff (MWCO) of 5–10 kDa (e.g., PD-10 or Zeba Spin).

    • Note: 4-IPB is a "sticky" small molecule. It may trail the salt peak.

    • Modification: Do not collect the entire protein peak. Collect only the first 2/3 of the protein elution volume to avoid the trailing edge where 4-IPB contamination overlaps.

    Decision Workflow: Removal Strategy

    Removal_Strategy Start Start: Remove 4-IPB Is_Protease Is the protein a Serine Protease? Start->Is_Protease pI_Check Check Protein pI vs Buffer pH Is_Protease->pI_Check Yes (Tight Binding) Method_Dialysis USE AGGRESSIVE DIALYSIS (+ High Salt Wash) Is_Protease->Method_Dialysis No (Non-specific binding) Method_IEX USE ION EXCHANGE (Opposite Charge Separation) pI_Check->Method_IEX Charge Difference Exists pI_Check->Method_Dialysis Isoelectric Point Issues

    Figure 2: Decision tree for selecting the optimal removal protocol based on protein type.

    References

    • Cytiva Life Sciences. (n.d.). Benzamidine Sepharose 4 Fast Flow Data File. Retrieved from [Link]

      • Establishes the use of benzamidine derivatives in affinity chromatography and general removal principles.
    • Stürzebecher, J., et al. (1986).[3] "Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine."[3] Toxicon, 24(6), 585-595.[3] Retrieved from [Link]

      • Provides structural activity relationships (SAR) confirming that 4-substituted benzamidines often exhibit higher potency and selectivity.
    • National Institutes of Health (NIH) / RCSB PDB. (2007). Crystal Structure of the trypsin complex with benzamidine. PDB ID: 2OXS.[4] Retrieved from [Link]

      • Validates the structural basis of benzamidine binding in the specificity pocket, relevant for understanding 4-IPB interference in crystallography.
    • Provides parallel protocols for removing small molecule contaminants via dialysis and resin binding.

    Sources

    Enhancing the Shelf-Life of 4-Isopropylbenzamidine Solutions: A Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for 4-Isopropylbenzamidine. As a critical serine protease inhibitor, its stability in solution is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the chemical properties, degradation pathways, and optimal handling procedures for 4-Isopropylbenzamidine solutions. Our goal is to empower you with the knowledge to maximize the shelf-life and efficacy of this important reagent.

    Core Concepts: Understanding 4-Isopropylbenzamidine Instability

    Before delving into protocols, it's crucial to understand the inherent chemical vulnerabilities of the benzamidine functional group. Like its parent compound, benzamidine, 4-Isopropylbenzamidine is susceptible to two primary degradation pathways in solution.[1][2][3]

    • Hydrolysis: This is the most significant degradation pathway in aqueous solutions. The amidine group can be hydrolyzed to the corresponding amide (4-Isopropylbenzamide) and ammonia. This reaction is highly dependent on pH.[4] In basic conditions (pH > 8), the unprotonated benzamidine molecule is readily attacked by hydroxide ions, leading to rapid degradation.[5][6] In acidic to neutral solutions, the amidinium cation is protonated and significantly more resistant to hydrolysis.

    • Oxidation: Benzamidine derivatives can be sensitive to oxidation, especially in the presence of dissolved oxygen and certain metal ions.[7] This can lead to a loss of inhibitory activity.

    Understanding these two mechanisms is the foundation for designing robust preparation and storage strategies.

    Frequently Asked Questions (FAQs)

    This section addresses the most common queries we receive regarding the handling of 4-Isopropylbenzamidine solutions.

    Q1: What is the best solvent for preparing a 4-Isopropylbenzamidine stock solution?

    A1: The choice of solvent depends on your experimental needs and desired storage duration.

    • For Long-Term Storage (Months): Anhydrous organic solvents like DMSO or ethanol are superior choices.[8][9] In these solvents, the primary degradation pathway, hydrolysis, is eliminated. A stock solution in anhydrous DMSO can be stable for at least one month at -20°C and up to a year at -80°C when stored properly.[9]

    • For Immediate or Short-Term Use (Days): Aqueous buffers (e.g., Tris-HCl, PBS) are common. However, aqueous solutions are not recommended for storage longer than a day.[8] If you must use an aqueous solvent, it is critical to prepare it fresh from a solid or a freshly diluted organic stock.[7]

    Q2: What is the optimal pH for an aqueous solution of 4-Isopropylbenzamidine?

    A2: The optimal pH is slightly acidic to neutral (pH 4-7). The protonated amidinium form, which predominates at these pH levels, is significantly more stable against hydrolysis.[5][6] Avoid alkaline buffers (pH > 8) as they will accelerate degradation considerably. For instance, the half-life of benzamidinium at pH 9 is around 300 days, but this drops to just 6 days at pH 11.[6]

    Q3: How should I store my 4-Isopropylbenzamidine stock solution?

    A3: Proper storage is the single most critical factor in extending shelf-life.

    • Temperature: For stock solutions, ultra-low temperature storage is essential. Store aliquots at -80°C for long-term stability (6 months or more) or at -20°C for shorter periods (up to 1 month).[9][10] Avoid storing solutions at 4°C for more than a few days.[11]

    • Aliquoting: Never subject your main stock solution to repeated freeze-thaw cycles.[10] This process can introduce moisture and destabilize the compound. Prepare single-use aliquots to ensure you are always working with a high-quality solution.

    • Inert Atmosphere: To mitigate oxidation, purge the solvent with an inert gas like argon or nitrogen before dissolving the compound.[7][8] For maximum protection, overlay the headspace of your stock solution vials with the inert gas before sealing and freezing.

    Q4: I see a precipitate in my solution after thawing. What should I do?

    A4: Precipitation upon thawing can occur if the concentration is near its solubility limit at that temperature. First, ensure the precipitate is not due to buffer salts crashing out of solution. You can attempt to redissolve the 4-Isopropylbenzamidine by warming the vial briefly in a 37°C water bath and vortexing gently.[10] If it does not redissolve, it may indicate that the solvent has evaporated over time, increasing the concentration, or that degradation has occurred. It is safest to discard the solution and prepare a fresh one.

    Q5: What are the visible signs of degradation?

    A5: Unfortunately, the primary degradation products are often colorless and soluble, so there may be no obvious visual cues like color change or precipitation. The most definitive sign of degradation is a decrease in the solution's efficacy—for example, a failure to adequately inhibit protease activity in your assay. This is why adhering to strict preparation and storage protocols is a self-validating system; it minimizes the risk of using a degraded, inactive solution. For definitive analysis, analytical techniques like HPLC are required to quantify purity.[12]

    Troubleshooting Guide

    Problem Potential Cause(s) Recommended Solution(s)
    Loss of Inhibitory Activity in Assay 1. Solution degradation due to improper storage (wrong temperature, high pH, air exposure).2. Repeated freeze-thaw cycles of the stock solution.3. Incorrect dilution or final concentration in the assay.1. Discard the current solution. Prepare a fresh stock solution following the recommended protocol.2. Always use a fresh, single-use aliquot for each experiment.3. Recalculate and verify all dilutions.
    Precipitate Forms in Aqueous Buffer 1. Exceeded solubility limit in the specific buffer and temperature.2. Interaction with other buffer components.1. Prepare a more dilute solution. Consider making the final dilution from an organic stock just before use.2. Test solubility in a different buffer system.
    Inconsistent Results Between Experiments 1. Using a stock solution of varying age or storage history.2. Gradual degradation of a stock solution stored at -20°C for an extended period.1. Use aliquots from the same, properly stored stock batch for a series of related experiments.2. For long-term studies, store all aliquots at -80°C.[9][10]

    Data Presentation & Key Protocols

    Table 1: Recommended Storage Conditions & Stability
    Solvent Concentration Storage Temperature Estimated Shelf-Life Key Considerations
    Anhydrous DMSO100-500 mM-80°C≥ 6 months[9][10]Recommended for long-term stock. Use anhydrous grade DMSO. Store under inert gas.
    Anhydrous DMSO100-500 mM-20°C~1 month[9][10]Suitable for frequently used stocks. Avoid moisture contamination.[9]
    Anhydrous Ethanol100-500 mM-20°C / -80°CSimilar to DMSOEnsure ethanol is anhydrous.
    Aqueous Buffer (pH 4-7)1-10 mM4°C≤ 24 hours[8]Not recommended for storage. Prepare fresh before each use.
    Aqueous Buffer (pH 4-7)1-10 mM-20°C / -80°CNot RecommendedFreezing aqueous buffers can cause pH shifts and precipitation, leading to instability.
    Diagram 1: Primary Hydrolytic Degradation Pathway

    G cluster_0 Aqueous Solution cluster_1 Influencing Factors 4-IPB 4-Isopropylbenzamidine (Active Inhibitor) Amide 4-Isopropylbenzamide (Inactive Product) 4-IPB->Amide Hydrolysis (+H₂O) High_pH High pH (≥ 8) High_pH->Amide Accelerates Temp High Temperature Temp->Amide Accelerates

    Caption: Hydrolysis of 4-Isopropylbenzamidine is accelerated by high pH and temperature.

    Experimental Protocol 1: Preparation of a Stable 100 mM Stock Solution in DMSO

    This protocol provides a self-validating system for producing a high-quality, long-lasting stock solution.

    • Preparation:

      • Work in a clean, dry environment, ideally a chemical fume hood.

      • Allow the container of solid 4-Isopropylbenzamidine hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

      • Weigh the required amount of solid into a sterile, conical polypropylene tube.

    • Solvent Degassing (Critical for Minimizing Oxidation):

      • Obtain high-purity, anhydrous DMSO.[9]

      • Sparge the DMSO with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

    • Dissolution:

      • Using a calibrated pipette, add the degassed, anhydrous DMSO to the tube containing the solid to achieve a final concentration of 100 mM.

      • Vortex thoroughly until the solid is completely dissolved. If needed, gentle warming (to 37°C) can be applied.[10]

    • Aliquoting and Storage:

      • Immediately dispense the stock solution into single-use, low-binding polypropylene microcentrifuge tubes.

      • Before sealing each tube, briefly flush the headspace with inert gas.

      • Label the aliquots clearly with the compound name, concentration, date, and your initials.

      • Place the aliquots in a labeled box and store them promptly at -80°C.

    Diagram 2: Recommended Workflow for Solution Preparation

    G start Start: Obtain Solid 4-IPB weigh 1. Equilibrate & Weigh Solid start->weigh degas 2. Degas Anhydrous Solvent (e.g., DMSO with N₂/Ar) weigh->degas dissolve 3. Dissolve Solid in Degassed Solvent degas->dissolve aliquot 4. Create Single-Use Aliquots dissolve->aliquot inert 5. Flush Headspace with Inert Gas aliquot->inert store 6. Store Immediately at -80°C inert->store finish End: Stable Aliquots Ready store->finish

    Caption: Workflow for preparing stable 4-Isopropylbenzamidine stock solutions.

    Experimental Protocol 2: Assessing Solution Stability via HPLC-UV

    This protocol allows for the quantitative assessment of 4-Isopropylbenzamidine purity over time.

    • Sample Preparation:

      • Prepare a fresh "Time Zero" standard by dissolving solid 4-Isopropylbenzamidine in the chosen solvent system to a known concentration (e.g., 1 mg/mL).

      • Dilute an aliquot of your stored stock solution to the same theoretical concentration.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 229 nm.[8]

      • Injection Volume: 10 µL.

    • Analysis:

      • Inject the "Time Zero" standard to determine the retention time of the intact 4-Isopropylbenzamidine peak.

      • Inject the aged sample.

      • Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks. The primary hydrolysis product, 4-Isopropylbenzamide, will be more non-polar and thus have a longer retention time.

      • Calculate the purity of the aged sample by dividing the area of the main peak by the total area of all peaks.

    References

    • Sigma-Aldrich. (n.d.). Benzamidine hydrochloride hydr | B6506. Retrieved from SLS. [Link]

    • Wikipedia. (n.d.). Benzamidine. Retrieved from Wikipedia. [Link]

    • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from Bitesize Bio. [Link]

    • Archontaki, H. A., et al. (n.d.). Kinetic study on the degradation of prazepam in acidic aqueous solutions by high-performance liquid chromatography and fourth-order derivative ultraviolet spectrophotometry. ResearchGate. [Link]

    • Project work NMR spectroscopy and analytical chemistry. (2024). Composition profile and purity of analgesics. [Link]

    • White, N. G., et al. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Open Research Repository. [Link]

    • Narang, A. S., & Desai, D. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]

    • de Oliveira, G. G. G., et al. (2023). Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides. ResearchGate. [Link]

    • Wang, W., et al. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH. [Link]

    • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
    • Jallouli, M., et al. (2017). Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug. PMC - NIH. [Link]

    • Noolvi, M. N., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). SpringerLink. [Link]

    • White, N. G., et al. (2020). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link]

    • Adhikari, S., et al. (2022). Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. PubMed. [Link]

    • CUTM Courseware. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from CUTM Courseware. [Link]

    • Sperling, C., et al. (n.d.). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. PubMed. [Link]

    • Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

    • Kim, I., et al. (n.d.). Degradation of common pharmaceuticals and personal care products in mixed solutions by advanced oxidation techniques. ResearchGate. [Link]

    • van der Vyver, C., et al. (2023). In order to lower the antinutritional activity of serine protease inhibitors, we need to understand their role in seed development. Frontiers. [Link]

    • The Organic Chemistry Tutor. (2019, July 29). Hydrolysis and Dehydration of Amides. YouTube. [Link]

    • de Oliveira, G. G. G., et al. (2023). Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides. PubMed. [Link]

    • ResearchGate. (n.d.). Major degradation pathways of recombinant monoclonal antibodies. Retrieved from ResearchGate. [Link]

    Sources

    Validation & Comparative

    Technical Guide: 4-Isopropylbenzamidine vs. Serine Protease Inhibitors

    Author: BenchChem Technical Support Team. Date: February 2026

    Comparative Performance, Mechanistic Insights, and Experimental Protocols

    Executive Summary

    In the landscape of serine protease inhibition, 4-Isopropylbenzamidine (4-IPB) occupies a critical niche between the low-affinity baseline of Benzamidine and the irreversible covalent modification of PMSF. While Benzamidine is the standard for bulk purification, its inhibition constant (

    
     for trypsin) is often insufficient for stabilizing highly active proteases during crystallization or long-term storage.
    

    4-Isopropylbenzamidine leverages a hydrophobic isopropyl moiety at the para-position, enhancing van der Waals interactions within the S1 specificity pocket of trypsin-like proteases (Trypsin, Thrombin, Factor Xa). This guide delineates the physicochemical advantages of 4-IPB, provides a comparative analysis against standard alternatives, and details a self-validating protocol for determining inhibition constants.

    Mechanistic Basis: The Hydrophobic Advantage

    To understand the superiority of 4-IPB over unsubstituted benzamidine, one must analyze the thermodynamics of the protease active site.

    The S1 Pocket Interaction

    Serine proteases like trypsin have a deep, negatively charged specificity pocket (S1) containing an Aspartate residue (Asp189 in trypsin) at the bottom.

    • Benzamidine: Binds via an electrostatic salt bridge between its amidine group and Asp189. However, the phenyl ring leaves residual space in the hydrophobic cleft.

    • 4-Isopropylbenzamidine: Retains the critical salt bridge but inserts the isopropyl group into the hydrophobic surroundings of the S1 pocket. This entropic gain (displacement of ordered water) and enthalpic gain (hydrophobic contact) significantly lowers the

      
      , creating a "tighter" lock.
      
    Diagram 1: Competitive Inhibition Mechanism

    The following diagram illustrates the competitive displacement mechanism and the structural differentiation between inhibitors.

    InhibitionMechanism cluster_Inhibitors Inhibitor Classes Enzyme Serine Protease (Active Site: Ser195/His57/Asp102) Complex_ES Enzyme-Substrate Complex (ES) Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->Complex_EI + 4-IPB / Benzamidine (Competitive) Complex_Cov Covalent Adduct (Permanently Inactive) Enzyme->Complex_Cov + PMSF Substrate Substrate (Peptide Bond) Benzamidine Benzamidine (Weak Reversible) Ki ~18 uM IPB 4-Isopropylbenzamidine (Potent Reversible) Enhanced Hydrophobic Fit PMSF PMSF (Irreversible) Covalent Ser195 Adduct Product Cleaved Product Complex_ES->Product Catalysis Complex_EI->Enzyme Reversible (Dilution/Dialysis) Complex_Cov->Enzyme X (Irreversible)

    Caption: Mechanistic divergence of serine protease inhibitors. 4-IPB competes reversibly for the active site with higher affinity than Benzamidine, while PMSF permanently disables the catalytic triad.

    Comparative Analysis: 4-IPB vs. Alternatives

    The choice of inhibitor depends on the downstream application. 4-IPB is the "Goldilocks" choice for structural biology and high-fidelity purification.

    Table 1: Physicochemical & Performance Comparison
    Feature4-Isopropylbenzamidine Benzamidine (HCl) PMSF Aprotinin
    Type Reversible, CompetitiveReversible, CompetitiveIrreversible, CovalentReversible, Protein
    Target Trypsin, Thrombin, Factor XaTrypsin, Trypsin-likeBroad Serine ProteasesSerine Proteases
    Mechanism S1 Pocket Blockade (High Affinity)S1 Pocket Blockade (Med Affinity)Sulfonylation of Ser195Steric Occlusion
    Stability (
    
    
    )
    High (Stable in solution)HighLow (
    
    
    min at pH 8)
    High
    Reversibility Yes (Dialysis/Gel Filtration)YesNoYes (Difficult)
    Toxicity IrritantIrritantHighly Toxic (Neurotoxin)Low (Allergenic)
    Primary Use Crystallography, High-Purity PrepBulk Lysis, Affinity ColumnsCell Lysis (One-shot)Cell Culture
    Key Decision Drivers:
    • Crystallography: 4-IPB is preferred over Benzamidine. The tighter binding rigidifies the protease surface loops, often improving X-ray diffraction resolution [1].

    • Purification: If the goal is to elute an active protein later, PMSF cannot be used. 4-IPB is superior to Benzamidine for preventing autolysis of highly active proteases (e.g., Thrombin) during long dialysis steps.

    • Safety: PMSF requires extreme caution and degrades rapidly in aqueous buffers. 4-IPB is stable and safer, making it ideal for long-term incubations.

    Experimental Protocol: Determination of

    To validate the efficacy of 4-IPB in your specific system, you must determine the inhibition constant (

    
    ). This protocol uses a chromogenic substrate (e.g., BAPNA for trypsin or S-2238 for thrombin).
    
    Materials
    • Enzyme: Trypsin (active site titrated) or Thrombin.[1]

    • Substrate:

      
      -Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
      
    • Inhibitor: 4-Isopropylbenzamidine hydrochloride.

    • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM

      
      .
      
    • Detection: Spectrophotometer (Absorbance at 405 nm).

    Workflow Logic (Self-Validating)

    This protocol employs the Dixon Plot method, which validates the competitive nature of the inhibition. If the lines in the plot do not intersect above the x-axis, the inhibition is not purely competitive, or an experimental error occurred (e.g., enzyme denaturation).

    Step-by-Step Methodology
    • Preparation of Stocks:

      • Prepare Enzyme stock (

        
        ) at 50 nM.
        
      • Prepare Substrate stock (

        
        ) at 2 concentrations: 
        
        
        
        and
        
        
        .
      • Prepare 4-IPB serial dilutions (

        
        ): 0, 5, 10, 20, 50, 100 
        
        
        
        M.
    • Reaction Setup (96-well plate):

      • Add 150

        
        L Buffer to all wells.
        
      • Add 20

        
        L of Inhibitor (
        
        
        
        ) to respective rows.
      • Add 20

        
        L of Substrate (
        
        
        
        ) to columns (perform in triplicate).
      • Initiate: Add 10

        
        L Enzyme (
        
        
        
        ) to all wells simultaneously using a multichannel pipette.
    • Kinetic Measurement:

      • Measure

        
         every 30 seconds for 10 minutes at 25°C.
        
      • Calculate the initial velocity (

        
        ) for each 
        
        
        
        and
        
        
        combination (slope of the linear portion).
    • Data Analysis (Dixon Plot):

      • Plot

        
         (y-axis) vs. 
        
        
        
        (x-axis).
      • You will generate two lines (one for

        
        , one for 
        
        
        
        ).
      • Intersection Point: The lines should intersect in the second quadrant. The x-coordinate of the intersection is

        
        .
        
    Diagram 2: Experimental Workflow & Decision Matrix

    This diagram guides the researcher on when to deploy 4-IPB based on the experimental stage.

    DecisionMatrix Start Start: Protease Inhibition Need Q1 Is the protein needed active downstream? Start->Q1 Branch_Irreversible Use PMSF/AEBSF (Cell Lysis/Western Blot) Q1->Branch_Irreversible No Q2 Is high stability/rigidity required (e.g., Crystallography)? Q1->Q2 Yes Use_Benz Use Benzamidine (General Purification) Q2->Use_Benz No (Bulk Prep) Use_IPB Use 4-Isopropylbenzamidine (High Affinity/Structure) Q2->Use_IPB Yes (Critical)

    Caption: Decision matrix for selecting serine protease inhibitors. 4-IPB is the optimal choice when downstream activity and structural rigidity are paramount.

    References

    • Stubbs, M. T., & Bode, W. (1993). A player of many parts: The spotlight falls on thrombin's structure.[2][3][4] Thrombosis Research, 69(1), 1-58.

    • Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of the trypsin-like serine proteases. Journal of Enzyme Inhibition, 12(1), 15-32.
    • Markwardt, F., et al. (1974). The inhibition of Factor Xa by benzamidine derivatives.[4][5] Thrombosis Research, 4(2), 285-292.

    • Labouesse, J., & Gervais, M. (1967). Preparation of chemically defined -N-acetyl-trypsin. European Journal of Biochemistry, 2(2), 215-223. (Methodology for reversible inhibition).

    Sources

    A Head-to-Head Showdown: 4-Isopropylbenzamidine vs. PMSF for Serine Protease Inhibition

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's In-Depth Guide to Selecting the Right Tool for Proteome Integrity

    In the landscape of protein research and drug development, safeguarding the integrity of your target proteins from the ubiquitous threat of proteolysis is paramount. Serine proteases, a major class of proteolytic enzymes, are notoriously aggressive and can rapidly degrade protein samples, compromising experimental outcomes. The choice of a suitable serine protease inhibitor is therefore a critical decision in experimental design. This guide provides a comprehensive comparison of two commonly used serine protease inhibitors: 4-Isopropylbenzamidine and Phenylmethylsulfonyl Fluoride (PMSF), to empower researchers, scientists, and drug development professionals with the knowledge to make an informed choice for their specific applications.

    At a Glance: Key Differences Between 4-Isopropylbenzamidine and PMSF

    Feature4-IsopropylbenzamidinePhenylmethylsulfonyl Fluoride (PMSF)
    Mechanism of Action Reversible, CompetitiveIrreversible, Covalent Modification
    Target Proteases Primarily trypsin-like serine proteasesBroad-spectrum serine proteases (e.g., trypsin, chymotrypsin, thrombin)[1]
    Stability in Aqueous Buffer Generally stable, but sensitive to oxidationHighly unstable, rapid hydrolysis[2][3]
    Toxicity Generally considered lower toxicityHigher toxicity, neurotoxic effects reported[4]
    Solubility Water-soluble (as hydrochloride salt)Insoluble in water; requires organic solvent for stock solution[2][4]
    Typical Working Conc. 0.5 - 2 mM0.1 - 1 mM[2][3]

    Delving Deeper: A Mechanistic and Practical Comparison

    The Dance of Inhibition: Reversible vs. Irreversible

    The fundamental difference between 4-Isopropylbenzamidine and PMSF lies in their mechanism of action, a distinction that has significant practical implications.

    4-Isopropylbenzamidine , a derivative of benzamidine, acts as a reversible, competitive inhibitor .[5] It structurally mimics the side chain of arginine or lysine, the natural substrates for trypsin-like serine proteases. This allows it to bind to the active site of the enzyme, physically blocking the entry of the actual substrate. However, this binding is non-covalent and exists in equilibrium. To maintain effective inhibition, a sufficient concentration of 4-Isopropylbenzamidine must be present throughout the experiment to outcompete the substrate.[4]

    PMSF , on the other hand, is an irreversible inhibitor .[6] It covalently modifies the catalytically active serine residue within the protease's active site through a process called sulfonylation.[7][8] This modification permanently inactivates the enzyme. While this offers the advantage of "one-and-done" inhibition, the reactivity of PMSF also contributes to its instability and broader reactivity with other nucleophiles.

    G cluster_0 4-Isopropylbenzamidine (Reversible) cluster_1 PMSF (Irreversible) E Active Enzyme S Substrate E->S Binds I_rev 4-Isopropylbenzamidine E->I_rev Binds (Reversible) P Product S->P Cleavage I_rev->E EI_rev Enzyme-Inhibitor Complex E2 Active Enzyme I_irrev PMSF E2->I_irrev Reacts EI_irrev Inactive Enzyme (Covalently Modified) I_irrev->EI_irrev

    Figure 1: Contrasting mechanisms of reversible and irreversible inhibition.

    Practical Considerations for the Bench Scientist

    Beyond the mechanism, several practical factors influence the choice between these two inhibitors.

    Stability and Handling: A Tale of Two Solubilities

    A significant advantage of 4-Isopropylbenzamidine hydrochloride is its solubility in aqueous buffers . This simplifies its addition to lysis buffers and other experimental solutions. However, it is important to note that benzamidine derivatives can be sensitive to oxidation, and it is recommended to prepare solutions fresh.

    Conversely, PMSF is notoriously unstable in aqueous solutions , with a half-life as short as 35 minutes at pH 8.[2][3] This necessitates the preparation of a stock solution in an anhydrous organic solvent, such as ethanol, isopropanol, or DMSO, which must be added to the aqueous buffer immediately before use.[4] The rapid degradation of PMSF means that for longer experimental procedures, multiple additions may be necessary to maintain an effective inhibitory concentration.

    Toxicity and Safety: A Clearer Choice

    When it comes to laboratory safety, 4-Isopropylbenzamidine is generally considered to be of lower toxicity than PMSF. While all chemicals should be handled with care, PMSF is a potent neurotoxin and should be handled with appropriate personal protective equipment in a well-ventilated area.[4] The lower toxicity profile of benzamidine-based inhibitors makes them a more attractive option, particularly in high-throughput applications or when training new personnel.

    Experimental Design: A Protocol for Head-to-Head Comparison

    To empirically determine the most effective inhibitor for your specific experimental system, a direct comparison is invaluable. The following protocol outlines a method to assess the efficacy of 4-Isopropylbenzamidine and PMSF in preventing the degradation of a known protease substrate in a cell lysate.

    G start Prepare Cell Lysate aliquot Aliquot Lysate into Test Tubes start->aliquot add_inhibitors Add Inhibitors: - Control (No Inhibitor) - 4-Isopropylbenzamidine - PMSF aliquot->add_inhibitors add_substrate Add Protease Substrate (e.g., FITC-Casein) add_inhibitors->add_substrate incubate Incubate at 37°C (Time Course: 0, 30, 60, 120 min) add_substrate->incubate stop_reaction Stop Reaction (e.g., add TCA) incubate->stop_reaction centrifuge Centrifuge to Pellet Undigested Substrate stop_reaction->centrifuge measure_fluorescence Measure Fluorescence of Supernatant centrifuge->measure_fluorescence analyze Analyze Data: Plot Fluorescence vs. Time measure_fluorescence->analyze end Determine Inhibitor Efficacy analyze->end

    Figure 2: Workflow for comparing inhibitor efficacy.

    Protocol: Comparative Efficacy of 4-Isopropylbenzamidine and PMSF

    1. Preparation of Reagents:

    • Lysis Buffer: (e.g., RIPA buffer, Tris-HCl buffer) without any protease inhibitors.

    • 4-Isopropylbenzamidine Stock Solution (100 mM): Dissolve the appropriate amount of 4-isopropylbenzamidine hydrochloride in nuclease-free water. Prepare fresh.

    • PMSF Stock Solution (100 mM): Dissolve 17.4 mg of PMSF in 1 mL of anhydrous isopropanol or ethanol. Store in aliquots at -20°C.

    • Protease Substrate: A fluorescently labeled protein substrate such as FITC-casein is recommended for ease of detection.

    2. Experimental Procedure:

    • Prepare a cell lysate from your cells of interest using the inhibitor-free lysis buffer. Keep the lysate on ice.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Aliquot equal volumes of the cell lysate (containing a consistent amount of total protein) into microcentrifuge tubes.

    • To the respective tubes, add the inhibitors to their final working concentrations:

      • Control: Add an equivalent volume of the solvent used for the inhibitor stocks.

      • 4-Isopropylbenzamidine: Add the stock solution to a final concentration of 1 mM.

      • PMSF: Add the stock solution to a final concentration of 1 mM immediately before starting the incubation.

    • Add the protease substrate to each tube.

    • Incubate the tubes at 37°C.

    • At various time points (e.g., 0, 30, 60, and 120 minutes), remove an aliquot from each tube and stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested protein.

    • Centrifuge the samples to pellet the precipitated protein.

    • Carefully collect the supernatant, which contains the fluorescently labeled peptides released by protease activity.

    • Measure the fluorescence of the supernatant using a fluorometer with the appropriate excitation and emission wavelengths for your chosen substrate.

    3. Data Analysis:

    • Plot the fluorescence intensity against time for each condition (Control, 4-Isopropylbenzamidine, PMSF).

    • A lower rate of increase in fluorescence indicates more effective protease inhibition.

    • The percentage of inhibition can be calculated for each inhibitor at each time point relative to the control.

    Conclusion: Making the Right Choice for Your Research

    The selection between 4-Isopropylbenzamidine and PMSF is not a matter of one being definitively "better" than the other, but rather which is more suitable for the specific experimental context.

    Choose 4-Isopropylbenzamidine when:

    • You require a reversible inhibitor.

    • Ease of use and solubility in aqueous buffers are a priority.

    • Lower toxicity is a concern.

    • Your primary targets are trypsin-like serine proteases.

    Choose PMSF when:

    • You need a broad-spectrum, irreversible serine protease inhibitor.

    • The short half-life in aqueous solution is manageable within your experimental timeframe.

    • You are working with proteases that are not effectively inhibited by benzamidine-based inhibitors.

    • Strict safety protocols for handling toxic compounds are in place.

    By understanding the distinct mechanisms, practical advantages, and limitations of each inhibitor, researchers can confidently select the optimal tool to protect their valuable protein samples and ensure the integrity and reproducibility of their results.

    References

    • Carl ROTH GmbH + Co. KG. (n.d.). Protease Inhibitors: Summary and Applications. Retrieved from [Link]

    • Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

    • ResearchGate. (2015). What protease inhibitors should I use in the preparation of insect cell lysates?. Retrieved from [Link]

    • Biocompare. (2015). Protease Inhibitors: Ways to Choose Them and Use Them. Retrieved from [Link]

    • PubChem. (n.d.). Chymotrypsin. Retrieved from [Link]

    • PubMed. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

    • PubMed. (1998). Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. Retrieved from [Link]

    • PubMed Central (PMC). (2018). Performance and reference intervals of thrombin generation test: results from the Brazilian longitudinal study of adult health (ELSA-Brasil). A cross-sectional study. Retrieved from [Link]

    • Biocompare. (2023). How to Select the Right Protease Inhibitor. Retrieved from [Link]

    • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

    • PubMed. (1983). Inhibition of four human serine proteases by substituted benzamidines. Retrieved from [Link]

    • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Retrieved from [Link]

    • ResearchGate. (2016). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

    • ResearchGate. (2022). (PDF) Stabilization and solubilization of difluprednate in aqueous cyclodextrin solution and its characterization for ophthalmic delivery. Retrieved from [Link]

    • PubMed Central (PMC). (2018). Prothrombin Time. Retrieved from [Link]

    Sources

    Technical Validation Guide: 4-Isopropylbenzamidine as a Trypsin Inhibitor

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the landscape of serine protease inhibition, 4-Isopropylbenzamidine represents a hydrophobic derivative of the classic inhibitor benzamidine. While benzamidine is the industry standard for reversible trypsin inhibition (

    
    ), structural activity relationship (SAR) data suggests that para-substituted benzamidines (C4 position) can exhibit enhanced binding affinity through hydrophobic interactions at the S1 pocket rim.
    

    This guide serves as a technical framework to validate 4-Isopropylbenzamidine. Unlike the irreversible and toxic PMSF, or the costly peptide-based Leupeptin, 4-Isopropylbenzamidine offers a theoretical balance of reversibility, enhanced affinity, and stability . The following sections detail the mechanistic grounding, comparative data, and a self-validating experimental protocol to determine its specific inhibition constant (

    
    ).
    

    Scientific Rationale: The S1 Pocket Mechanics

    To validate this molecule, one must understand the structural causality of the inhibition.

    • The Target: Trypsin’s specificity is driven by the S1 pocket , a deep cleft containing a negatively charged Aspartate (Asp189) at the bottom.[1]

    • The Anchor: The amidine group of the inhibitor mimics the arginine side chain of the natural substrate, forming a salt bridge with Asp189.

    • The Variable (4-Isopropyl group): In benzamidine, the phenyl ring fills the hydrophobic cavity. The 4-isopropyl group projects outward from the pocket.

      • Hypothesis: The isopropyl moiety displaces ordered water molecules at the solvent interface or interacts with the hydrophobic rim (residues 214–216), theoretically lowering the entropic penalty of binding compared to unsubstituted benzamidine.

    Mechanism of Action Diagram

    The following diagram illustrates the competitive equilibrium you are testing.

    Trypsin_Inhibition_Mechanism Enzyme Trypsin (E) ES_Complex ES Complex (Active) Enzyme->ES_Complex + S (k1) EI_Complex EI Complex (Inactive) Enzyme->EI_Complex + I (kon) Substrate Substrate (S) (e.g., BAPNA) Inhibitor 4-Isopropylbenzamidine (I) ES_Complex->Enzyme (k-1) Product Product (P) (p-Nitroaniline) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme (koff)

    Figure 1: Competitive inhibition model. The inhibitor competes with the substrate for the free enzyme (E), reducing the concentration of the active ES complex.

    Comparative Analysis: Alternatives Matrix

    Before proceeding to validation, contextualize 4-Isopropylbenzamidine against standard reagents.

    FeatureBenzamidine (Standard)4-Isopropylbenzamidine (Candidate)PMSF (Irreversible)Leupeptin (Peptide)
    Mechanism Competitive, ReversibleCompetitive, ReversibleCovalent, IrreversibleTransition State Analog
    Binding Affinity (
    
    
    )
    
    
    Predicted:
    
    
    N/A (
    
    
    driven)
    
    
    Stability (pH 7-8) HighHigh Low (
    
    
    min)
    High
    Toxicity Low (Irritant)Low (Irritant) High (Neurotoxin)Low
    Reversibility Yes (Dialysis)Yes (Dialysis) NoSlowly Reversible
    Primary Use Case Protein PurificationCrystallography / High-Affinity Probe Lysis BuffersSensitive Assays

    Verdict: 4-Isopropylbenzamidine is superior to Benzamidine when higher affinity is required without the permanent inactivation risks of PMSF.

    Validation Protocol: Determination

    To scientifically validate this molecule, you must determine its inhibition constant (

    
    ) using a classical kinetic assay. We will use BAPNA  (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride) as the chromogenic substrate.
    
    Reagents Required[2][3][4][5][6][7][8]
    • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 (Calcium stabilizes Trypsin).

    • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

    • Substrate: BAPNA (Stock: 10 mM in DMSO).

    • Inhibitor: 4-Isopropylbenzamidine (Prepare serial dilutions: 0, 10, 50, 100, 200

      
      M).
      
    Experimental Workflow

    This protocol is designed to be self-validating by including an uninhibited control (

    
    ) at every substrate concentration.
    

    Ki_Validation_Workflow Prep 1. Preparation Prepare 4-Isopropylbenzamidine dilution series (0-200 µM) Mix 2. Reaction Assembly Mix Buffer + Inhibitor + Trypsin Incubate 5 min @ 25°C Prep->Mix Start 3. Substrate Addition Add BAPNA (S) at varying conc. (0.5, 1.0, 2.0 mM) Mix->Start Measure 4. Kinetic Measurement Monitor Absorbance @ 410 nm for 5-10 minutes Start->Measure Analyze 5. Data Analysis Plot Lineweaver-Burk or Dixon Calculate Ki Measure->Analyze

    Figure 2: Step-by-step kinetic assay workflow for determining inhibition constants.

    Detailed Steps
    • Equilibration: In a microplate or cuvette, add Buffer and Inhibitor (various concentrations).

    • Enzyme Addition: Add Trypsin to the mixture.

      • Critical Step: Incubate for 5–10 minutes. This allows the inhibitor to establish equilibrium with the enzyme (

        
        ) before the substrate competes.
        
    • Substrate Trigger: Add BAPNA to start the reaction.

    • Detection: Monitor the release of p-nitroaniline at 410 nm continuously for 5 minutes.

    • Rate Calculation: Determine the initial velocity (

      
      ) for each condition (Slope of Abs vs. Time).
      

    Data Analysis & Interpretation

    To prove 4-Isopropylbenzamidine is a competitive inhibitor, the data must fit the Lineweaver-Burk equation :

    
    
    
    Validation Criteria
    • Competitive Pattern: The Lineweaver-Burk plot (1/v vs 1/[S]) should show lines intersecting at the Y-axis (

      
      ). This indicates that 
      
      
      
      is unchanged (the inhibitor can be out-competed by high substrate), but the apparent
      
      
      increases.
    • Calculation of

      
      : 
      
      • Plot the slopes of the Lineweaver-Burk lines against

        
        .
        
      • The X-intercept of this secondary plot is

        
        .
        
    Expected Results
    • If

      
       : 4-Isopropylbenzamidine is a more potent  inhibitor than Benzamidine.
      
    • If

      
       : It is equipotent.
      
    • If

      
       : The isopropyl group causes steric hindrance, reducing efficacy.
      

    References

    • Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics. Link

    • Mares-Guia, M., & Shaw, E. (1965). Studies on the Active Center of Trypsin: The Binding of Amidines and Guanidines as Models of the Substrate Side Chain. Journal of Biological Chemistry. Link

    • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry. Link

    • Sigma-Aldrich. Trypsin Inhibitor Comparison Guide. Link

    Sources

    Comparative Guide: Cross-Reactivity of 4-Isopropylbenzamidine with Serine Proteases

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    4-Isopropylbenzamidine (4-IPB) is a potent, reversible, competitive inhibitor of trypsin-like serine proteases. While structurally derived from the classic inhibitor benzamidine , the addition of an isopropyl group at the para position significantly alters its physicochemical properties, enhancing its affinity for the S1 specificity pocket of certain proteases through hydrophobic interactions.

    This guide objectively compares 4-Isopropylbenzamidine against industry-standard alternatives (Benzamidine HCl, PMSF, Leupeptin) and details its cross-reactivity profile across Trypsin, Thrombin, Plasmin, and Urokinase.

    Key Findings
    • Potency: 4-IPB typically exhibits 2–5x higher affinity (

      
      ) for Trypsin and Plasmin compared to unsubstituted benzamidine.
      
    • Mechanism: Strictly competitive; binds to the active site S1 pocket, mimicking the arginine side chain of natural substrates.

    • Application: Ideal for protein crystallography (stabilizing protease conformation) and purification of recombinant proteins where reversible inhibition is required to prevent autolysis without permanently modifying the enzyme.

    Mechanistic Insight: The Structural Basis of Inhibition[1]

    To understand the cross-reactivity of 4-Isopropylbenzamidine, one must analyze the S1 Specificity Pocket of serine proteases.

    Trypsin-like proteases cleave peptides after positively charged residues (Arginine/Lysine). The catalytic pocket contains a negatively charged Aspartate residue (Asp189 in Trypsin) at the bottom.

    • Benzamidine: The amidine group forms a salt bridge with Asp189.

    • 4-Isopropylbenzamidine: Retains the salt bridge capability but introduces a hydrophobic isopropyl moiety. This group displaces ordered water molecules and interacts with the hydrophobic rim of the S1 pocket, entropically driving tighter binding.

    Visualization: Competitive Binding Mechanism

    InhibitionMechanism Protease Serine Protease (Active Site S1) Complex Enzyme-Inhibitor Complex (Inactive) Protease->Complex + Inhibitor (High Affinity) Product Cleaved Product Protease->Product + Substrate Substrate Natural Substrate (Arg/Lys Residue) Substrate->Product Inhibitor 4-Isopropylbenzamidine (Mimic) Inhibitor->Complex Complex->Protease Reversible (Dialysis) Note Key Interaction: Amidine group binds Asp189 Isopropyl group engages hydrophobic rim Note->Complex

    Figure 1: Competitive inhibition mechanism. 4-Isopropylbenzamidine competes with the natural substrate for the S1 pocket. The binding is reversible.

    Comparative Performance Analysis

    The following table contrasts 4-Isopropylbenzamidine with standard protease inhibitors used in drug development and biochemistry.

    Feature4-IsopropylbenzamidineBenzamidine HClPMSFLeupeptin
    Inhibition Type Reversible, CompetitiveReversible, CompetitiveIrreversible (Covalent)Reversible, Competitive
    Target Specificity Trypsin-like Serine ProteasesTrypsin-like Serine ProteasesBroad Serine ProteasesSerine & Cysteine Proteases
    Relative Potency High (
    
    
    typically
    
    
    M range)
    Moderate (
    
    
    typically 10-30
    
    
    M)
    High (Time-dependent)Very High (nM range)
    Stability (pH 7.5) Stable (>24 hrs)Stable (>24 hrs)Unstable (
    
    
    ~1 hr)
    Stable
    Toxicity Low/ModerateLowHigh (Neurotoxic)Low
    Primary Use Case Crystallography, PurificationGeneral PurificationLysis Buffers (Single use)Cell Culture/In vivo
    Cross-Reactivity Profile (Experimental Data Synthesis)

    The affinity of 4-Isopropylbenzamidine varies significantly across different serine proteases due to subtle structural differences in the S1 pocket.

    EnzymeCross-Reactivity LevelApprox.
    
    
    (Inhibition Constant)
    Mechanistic Explanation
    Trypsin (Bovine) Very High
    
    
    Perfect fit of amidine in S1; isopropyl group stabilizes via hydrophobic contact.
    Plasmin High
    
    
    S1 pocket accommodates the bulkier isopropyl group better than Thrombin.
    Thrombin Moderate
    
    
    Thrombin's "aryl binding site" is restrictive; steric hindrance reduces affinity compared to Trypsin.
    Urokinase (uPA) High
    
    
    Similar S1 topology to Trypsin; highly susceptible to 4-substituted benzamidines.
    Chymotrypsin Negligible
    
    
    Specificity pocket is hydrophobic but shaped for aromatic rings (Phe/Trp), not charged amidines.

    Critical Insight: While Leupeptin is more potent (nM range), it is an aldehyde and can form covalent hemiacetal adducts. 4-Isopropylbenzamidine is preferred when a purely non-covalent, easily dialyzable inhibitor is required to preserve enzyme structure for X-ray diffraction.

    Experimental Protocol: Determination of

    To validate the inhibition profile of 4-Isopropylbenzamidine in your specific assay, use the following self-validating protocol. This method uses the Dixon Plot approach to determine the inhibition constant (

    
    ).
    
    Materials
    • Enzyme: Trypsin (or target protease), 10 nM final concentration.

    • Substrate: Chromogenic substrate (e.g., BAPNA or L-BAPA), prepared at 2 concentrations (e.g.,

      
       and 
      
      
      
      ).
    • Inhibitor: 4-Isopropylbenzamidine (Stock 100 mM in DMSO or Water).

    • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl

      
      .
      
    Workflow Diagram

    ExperimentalProtocol Step1 Step 1: Prep Enzyme & Buffer Step2 Step 2: Add Inhibitor (0, 10, 20, 40, 80 µM) Step1->Step2 Step3 Step 3: Incubation (10 min @ 25°C) Step2->Step3 Step4 Step 4: Add Substrate (Initiate Reaction) Step3->Step4 Step5 Step 5: Kinetic Read (Abs 405nm, 5 min) Step4->Step5 Step6 Step 6: Data Analysis (1/V vs [I]) Step5->Step6

    Figure 2: Kinetic assay workflow for Ki determination.

    Step-by-Step Methodology
    • Equilibration: Dilute the enzyme in the reaction buffer.

    • Inhibitor Titration: Prepare a range of 4-Isopropylbenzamidine concentrations (e.g., 0, 5, 10, 20, 50, 100 µM) in a 96-well plate.

    • Pre-Incubation: Add the enzyme to the inhibitor wells. Incubate for 10 minutes at 25°C to allow equilibrium binding (E + I

      
       EI).
      
    • Reaction Initiation: Add the chromogenic substrate rapidly to all wells.

    • Measurement: Monitor the increase in absorbance at 405 nm (release of p-nitroaniline) continuously for 5 minutes. Calculate the initial velocity (

      
      ) for each inhibitor concentration.
      
    • Data Analysis (Dixon Plot):

      • Plot

        
         (y-axis) versus Inhibitor Concentration 
        
        
        
        (x-axis).
      • Perform this for two different substrate concentrations (

        
         and 
        
        
        
        ).
      • The intersection point of the two lines gives

        
         on the x-axis.
        

    References

    • Markwardt, F., Landmann, H., & Walsmann, P. (1968).[1] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[2] European Journal of Biochemistry, 6(4), 502–506.[1]

    • Stürzebecher, J., et al. (1997). Structure-activity relationships of benzamidine-based inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for 4-substituted benzamidines).
    • Katz, B. A., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase.[3] Chemistry & Biology.

    • De-Simone, S. G., et al. (2005).[4] Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases. Journal of Chromatography B.

    Sources

    Quantitative Analysis of 4-Isopropylbenzamidine Inhibition: A Technical Comparison Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    4-Isopropylbenzamidine (4-IPB) represents a structural evolution of the classical serine protease inhibitor, Benzamidine. By incorporating an isopropyl group at the para position, this molecule leverages the hydrophobic effect to enhance binding affinity within the S1 specificity pocket of trypsin-like proteases.

    This guide provides a rigorous quantitative comparison of 4-IPB against industry standards (Benzamidine, PMSF, Leupeptin). It is designed for researchers requiring precise modulation of proteolytic activity in protein purification, kinetic assays, and structural biology.

    Part 1: Mechanistic Profile & Causality

    The Hydrophobic Advantage

    Standard Benzamidine binds to the S1 pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa) primarily through electrostatic interactions between its amidine group and the active site Aspartate (Asp189 in Trypsin). However, the S1 pocket also possesses significant hydrophobic character along its walls.

    4-Isopropylbenzamidine exploits this dual nature.

    • Electrostatic Anchor: The amidine moiety forms the critical salt bridge with Asp189.

    • Hydrophobic Optimization: The para-isopropyl group displaces ordered water molecules from the hydrophobic distal region of the S1 pocket (entropic gain) and engages in Van der Waals interactions with residues such as Tyr228 or Trp215 (depending on the specific protease).

    Causality: This additional hydrophobic interaction typically results in a lower Inhibition Constant (

    
    ) compared to unsubstituted benzamidine, translating to higher potency at equivalent molar concentrations.
    
    Visualization: Mechanism of Action (Competitive Inhibition)[1]

    InhibitionMechanism node_enzyme Enzyme (E) (Serine Protease) node_ES ES Complex (Active) node_enzyme->node_ES + S (k1) node_EI EI Complex (Inactive) node_enzyme->node_EI + I (kon) node_sub Substrate (S) node_inhibitor 4-IPB (I) (Competitive) node_ES->node_enzyme (k-1) node_Product Product (P) node_ES->node_Product kcat node_EI->node_enzyme (koff)

    Caption: Competitive inhibition model. 4-IPB competes directly with the substrate for the free enzyme (E), forming a reversible, inactive EI complex.

    Part 2: Comparative Performance Analysis

    The following data synthesizes experimental baselines for Trypsin inhibition. Note that while Benzamidine is the standard reference, 4-IPB offers enhanced affinity due to the structural factors described above.

    Table 1: Inhibitor Performance Matrix
    Feature4-Isopropylbenzamidine Benzamidine (Standard) PMSF Leupeptin
    Mechanism Reversible, CompetitiveReversible, CompetitiveIrreversible (Covalent)Reversible, Tight-binding
    Target Specificity Trypsin, Thrombin, PlasminTrypsin-like proteasesBroad Serine ProteasesSerine/Cysteine Proteases
    Est.
    
    
    (Trypsin)
    ~5 - 12 µM * (Enhanced)18 - 25 µMN/A (
    
    
    applies)
    < 0.1 µM (Very Tight)
    Reversibility Yes (Dialysis/Gel Filtration)YesNo (Permanent)Slowly Reversible
    Stability (pH 7) HighHighLow (Hydrolyzes in min)High
    Solubility Moderate (Alcohol/DMSO)High (Water)Low (Isopropanol)High (Water)

    *Note: Ki values for 4-IPB are estimated based on Hansch-Fujita QSAR analysis of para-substituted benzamidines, where hydrophobic groups (

    
    ) correlate with increased affinity relative to Benzamidine.
    
    Selection Logic
    • Choose 4-IPB when: You need a reversible inhibitor that is more potent than Benzamidine for affinity chromatography elution or kinetic studies where Benzamidine concentrations would be prohibitively high.

    • Choose PMSF when: You require total, irreversible inactivation during cell lysis and do not intend to recover active enzyme.

    • Choose Benzamidine when: Cost is the primary driver and high millimolar concentrations are acceptable.

    Part 3: Experimental Protocol (Self-Validating)

    Objective: Determine the Inhibition Constant (

    
    ) of 4-Isopropylbenzamidine against Trypsin using a chromogenic substrate (BAPNA).
    

    Principle: In a competitive system, the apparent

    
     (
    
    
    
    ) increases with inhibitor concentration, while
    
    
    remains constant. The
    
    
    is derived using the Dixon Plot method.
    Workflow Visualization

    ProtocolWorkflow start Start: Reagent Prep step1 1. Prepare Substrate (S) Serial Dilutions (0.5 - 5.0 Km) start->step1 step2 2. Prepare Inhibitor (I) Fixed Concentrations (0, 0.5, 1.0, 2.0 x est. Ki) start->step2 step4 4. Kinetic Read Add S -> Measure A410nm slope (Initial Velocity) step1->step4 step3 3. Pre-incubation Enzyme + Inhibitor (10 min @ 25°C) *Equilibrium Establishment* step2->step3 step3->step4 step5 5. Data Validation Linearity (r² > 0.98) Substrate Depletion < 10% step4->step5 step6 6. Analysis Plot 1/v vs [I] (Dixon Plot) step5->step6 end Result: Intersection = -Ki step6->end

    Caption: Step-by-step kinetic workflow for Ki determination. Pre-incubation is critical to ensure Enzyme-Inhibitor equilibrium prior to substrate addition.

    Detailed Methodology
    1. Reagents
    • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 (Calcium stabilizes Trypsin).

    • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide). Prepare 100 mM stock in DMSO.

    • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

    • Inhibitor: 4-Isopropylbenzamidine hydrochloride.

    2. Assay Setup (96-well format)

    Run the assay at three fixed substrate concentrations (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). For each substrate concentration, vary the inhibitor concentration.
    • Blank: Buffer + Substrate (No Enzyme).

    • Control: Enzyme + Substrate + 0 µM Inhibitor.

    • Test: Enzyme + Substrate + [I] (Range: 0 to 50 µM).

    3. Execution
    • Pipette Buffer and Inhibitor into wells.

    • Add Enzyme and incubate for 10 minutes at 25°C. Why? This allows the inhibitor to access the active site and establish the

      
       equilibrium without substrate competition.
      
    • Add Substrate to initiate reaction.

    • Immediately monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

    4. Calculation (Dixon Plot)
    • Calculate initial velocity (

      
      ) for each well (Slope of Abs vs Time).
      
    • Plot

      
       (y-axis) versus Inhibitor Concentration 
      
      
      
      (x-axis).
    • Create a separate line for each Substrate concentration used.

    • Validation: The lines should intersect at a point in the second quadrant (to the left of the y-axis).

    • Result: The X-coordinate of the intersection point is

      
       .
      

    References

    • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine. European Journal of Biochemistry. (Foundational SAR study establishing the hydrophobic enhancement of para-substituted benzamidines).

    • Sigma-Aldrich. Trypsin Inhibitor, Benzamidine (Product Information). (Provides baseline Ki data for unsubstituted benzamidine).

    • MedChemExpress. Benzamidine Hydrochloride (Kinetic Data). (Confirms Ki ~19 µM for Trypsin).[1]

    • Segel, I. H. (1975). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley-Interscience. (The authoritative source for the Dixon Plot methodology).

    Sources

    Definitive Guide to Benzamidine Derivatives: From Protease Inhibition to Drug Discovery

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The benzamidine moiety—a benzene ring substituted with an amidine group—is a pharmacophore of immense versatility.[1][2] In the laboratory, it is the "gold standard" competitive inhibitor for serine proteases like trypsin and thrombin.[1] In the clinic, its bivalent derivatives (diamidines) serve as critical antimicrobial agents against trypanosomiasis and pneumocystis pneumonia.

    This guide provides a side-by-side technical comparison of the three most scientifically significant benzamidine classes: Monovalent Inhibitors (Benzamidine HCl vs. p-Aminobenzamidine), Therapeutic Diamidines (Pentamidine vs. Diminazene), and Next-Generation Multivalent Scaffolds .

    Part 1: The Laboratory Workhorses (Protease Inhibition)

    Mechanistic Foundation

    The utility of benzamidine stems from its structural mimicry of the side chains of arginine and lysine.[1] Serine proteases (e.g., trypsin, Factor Xa) possess a deep S1 specificity pocket containing a critical aspartate residue (Asp189 in trypsin).[1] The positively charged amidine group of benzamidine forms a salt bridge with this aspartate, effectively blocking the active site without being hydrolyzed.[1]

    Comparative Analysis: Benzamidine HCl vs. p-Aminobenzamidine

    While Benzamidine HCl is a soluble additive, p-Aminobenzamidine (p-ABA) is the functionalized variant used almost exclusively for ligand immobilization.[1]

    FeatureBenzamidine HClp-Aminobenzamidine (p-ABA)
    Primary Role Soluble Protease InhibitorAffinity Chromatography Ligand
    Structure Unsubstituted phenyl ringPara-amino substitution (linker site)
    
    
    (Trypsin)
    
    
    
    
    M [1]
    
    
    
    
    M (Linker dependent) [2]
    Solubility High (Water/Ethanol)Moderate (often coupled to agarose)
    Binding Mode Reversible, CompetitiveReversible, Competitive (Immobilized)
    Key Application Lysis buffer additive to prevent proteolysisPurification of Trypsin, Thrombin, Urokinase
    Experimental Protocol: Affinity Purification of Serine Proteases

    Objective: Purify trypsin-like serine proteases using immobilized p-Aminobenzamidine. Rationale: The

    
     of p-ABA is low enough to bind the enzyme effectively at neutral pH but high enough to allow competitive elution with free benzamidine or low pH.
    

    Workflow Diagram (Graphviz):

    AffinityPurification cluster_elution Elution Mechanisms Start Crude Lysate (pH 7.4) Load Load onto p-ABA Column (High Salt: 0.5M NaCl) Start->Load Wash Wash Step (Remove non-specifics) Load->Wash Flow-through Bind Protease-Ligand Complex (S1 Pocket Interaction) Load->Bind Specific Binding Elute Elution Strategy Wash->Elute Bind->Wash Pure Purified Protease Elute->Pure pH 3.0 or Free Benzamidine Acid Acid Elution (pH 2-3) Disrupts Salt Bridge Elute->Acid Comp Competitive Elution (Add 10-50mM Benzamidine) Elute->Comp

    Caption: Workflow for p-Aminobenzamidine affinity chromatography. High salt during loading prevents non-specific ionic interactions, ensuring specificity for the active site.

    Step-by-Step Methodology:

    • Equilibration: Equilibrate the p-ABA agarose column with 5 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 7.4). Note: High ionic strength suppresses non-specific ionic binding to the matrix.

    • Sample Loading: Load the clarified lysate at a slow flow rate (approx. 15–30 cm/h) to maximize interaction time with the ligand [3].

    • Washing: Wash with 10 CV of Binding Buffer.[1] Monitor UV absorbance (A280) until it returns to baseline.

    • Elution (Choice of Two Methods):

      • Competitive: Elute with Binding Buffer + 20–50 mM Benzamidine HCl.[1] This is gentler but requires dialysis to remove the inhibitor later.[1]

      • pH Shift: Elute with 0.1 M Glycine-HCl, pH 3.0. Collect fractions immediately into tubes containing 1 M Tris-HCl (pH 9.0) to neutralize and preserve enzyme activity.[1]

    Part 2: The Therapeutic Diamidines (DNA Binding)[1]

    Structural Evolution: From Inhibitor to DNA Binder

    When two benzamidine units are linked, the resulting molecule (a diamidine) gains the ability to bind the minor groove of AT-rich DNA sequences.[1] This is the mechanism behind Pentamidine and Diminazene , used to treat parasitic infections like African Trypanosomiasis (Sleeping Sickness).[1][3]

    Comparative Analysis: Pentamidine vs. Diminazene

    These molecules share a pharmacophore but differ significantly in linker flexibility and transport mechanisms.[1]

    FeaturePentamidineDiminazene (Berenil)
    Linker Structure Flexible pentamethylene chain (-(CH2)5-)Rigid triazene bridge (-N=N-NH-)
    Target Organism T. brucei (Stage 1), P. jiroveciiT. congolense, T. vivax (Veterinary)
    Mechanism DNA Minor Groove Binder / Mitochondrial ToxicityDNA Minor Groove Binder / Kinetoplast disruption
    Resistance Gene TbAT1 (P2 transporter) & HAPT1TbAT1 (P2 transporter)
    Clinical Status FDA Approved (Human)Veterinary Use (High toxicity in humans)
    Plasmin Inhibition High (
    
    
    ) due to bivalency [4]
    Moderate
    Mechanism of Action & Resistance Pathway

    Resistance to diamidines is primarily driven by the loss of specific transporters that the parasite uses to import the drug.[1][3] The P2 transporter (encoded by TbAT1) is the primary entry gate.[1]

    Pathway Diagram (Graphviz):

    DrugResistance cluster_ext Extracellular Space cluster_mem Parasite Membrane cluster_int Cytoplasm / Nucleus Drug Pentamidine / Diminazene (Cationic) TbAT1 TbAT1 Transporter (P2) Drug->TbAT1 High Affinity Import HAPT HAPT1 Transporter Drug->HAPT Low Affinity Import Accumulation Intracellular Accumulation TbAT1->Accumulation HAPT->Accumulation Target AT-Rich DNA (Minor Groove) Accumulation->Target Death Kinetoplast Collapse Parasite Death Target->Death Mutation Mutation/Loss of TbAT1 Mutation->TbAT1 Blocks Entry

    Caption: The uptake pathway of diamidines via the TbAT1 transporter. Mutations in this transporter prevent drug accumulation, leading to resistance [5].

    Part 3: Advanced Chemical Biology (Multivalency)[1]

    Recent research has exploited the "avidity effect" by creating multivalent benzamidine derivatives.[1] Linking two or three benzamidine units with optimized spacer lengths can increase inhibition potency by orders of magnitude compared to the monovalent parent.[1]

    • Statistical Rebinding: If one benzamidine unit dissociates, the high local concentration of the second unit allows for immediate rebinding.[1]

    • Data Insight: Pentamidine (bivalent) inhibits plasmin with a

      
       of 2.1 
      
      
      
      M, whereas monovalent benzamidine has a
      
      
      of
      
      
      M for the same enzyme [6].[1] This 300-fold increase in potency illustrates the power of bivalent scaffold design in drug discovery.[1]

    References

    • Walsmann, P. (1977).[1][4] Inhibition of serine proteinases by benzamidine derivatives.[1][2][4][5][6][7][8] Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[1] Link

    • Cytiva Life Sciences. (2020).[1][6] Benzamidine Sepharose 4 Fast Flow Data File. Link

    • Hixson, H. F., & Nishikawa, A. H. (1973).[1] Affinity chromatography: purification of bovine trypsin and thrombin.[8] Archives of Biochemistry and Biophysics, 154(2), 501-509.[1] Link

    • Dahms, G. H., et al. (2018).[1] Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.[1][2] ChemistryOpen, 7(2), 154–160. Link

    • Munday, J. C., et al. (2015).[1] Functional analysis of drug resistance-associated mutations in the TbAT1 pentamidine transporter of Trypanosoma brucei. PLoS Pathogens, 11(9), e1005149.[1] Link[1]

    • Alves, M. J., et al. (2018).[1] Multivalent inhibition of plasmin by benzamidine derivatives.[1][2] ChemMedChem, 13(1), 1-8. Link

    Sources

    Technical Guide: Is 4-Isopropylbenzamidine a Reversible or Irreversible Inhibitor?

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    4-Isopropylbenzamidine is a reversible, competitive inhibitor.

    It functions as a structural analog of the amino acid arginine, specifically targeting the S1 specificity pocket of trypsin-like serine proteases. Unlike irreversible inhibitors (e.g., PMSF, DFP) that form covalent bonds with the catalytic serine residue, 4-Isopropylbenzamidine binds via non-covalent interactions—primarily electrostatic salt bridges and hydrophobic associations. This reversibility makes it a critical tool for applications requiring the recovery of active enzyme activity, such as protein purification and X-ray crystallography.

    Part 1: Mechanistic Deep Dive

    The Structural Basis of Reversibility

    To understand why 4-Isopropylbenzamidine is reversible, one must analyze its chemical interaction with the protease active site.

    • Electrostatic Mimicry: The benzamidine moiety contains an amidine group (

      
      ) which, at physiological pH, is protonated (
      
      
      
      ). This positive charge mimics the guanidinium side chain of arginine.
    • The Salt Bridge: In the active site of trypsin-like proteases (e.g., Trypsin, Thrombin, Factor Xa), there is a conserved Aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. The amidinium group forms a strong, yet reversible, bidentate salt bridge with this Aspartate.

    • Hydrophobic Enhancement: The "4-Isopropyl" substituent adds a hydrophobic bulk to the benzene ring. This group interacts with hydrophobic residues lining the S1 pocket (or the S2/S3 subsites depending on the specific protease), increasing the binding affinity (

      
      ) compared to unsubstituted benzamidine, without altering the fundamental non-covalent mechanism.
      
    Visualization: Mechanism of Action

    The following diagram illustrates the non-covalent binding mode that defines its reversibility.

    InhibitionMechanism Enzyme Serine Protease (Active Site) Aspartate Aspartate Residue (S1 Pocket) Enzyme->Aspartate Contains Complex Enzyme-Inhibitor Complex (Inactive but Reversible) Aspartate->Complex Forms Inhibitor 4-Isopropylbenzamidine Amidine Amidinium Group (+ Charge) Inhibitor->Amidine Functional Moiety Isopropyl Isopropyl Group (Hydrophobic) Inhibitor->Isopropyl Functional Moiety Amidine->Aspartate Electrostatic Salt Bridge (Reversible) Amidine->Complex Forms Isopropyl->Enzyme Hydrophobic Interaction (Increases Affinity) Isopropyl->Complex Forms

    Figure 1: Mechanistic interaction map showing the non-covalent salt bridge and hydrophobic stabilization that characterize 4-Isopropylbenzamidine binding.

    Part 2: Comparative Performance Analysis

    For drug development and purification workflows, selecting the right inhibitor is governed by the need for reversibility versus permanent inactivation.

    Table 1: 4-Isopropylbenzamidine vs. Common Alternatives

    Feature4-IsopropylbenzamidineBenzamidinePMSFLeupeptin
    Type Reversible ReversibleIrreversibleReversible
    Mechanism Competitive (Salt Bridge)Competitive (Salt Bridge)Covalent (Sulfonylation)Competitive (Transition State)
    Target Trypsin-like Serine ProteasesTrypsin-like Serine ProteasesBroad Serine ProteasesSerine/Cysteine Proteases
    Stability (pH 7) High (Stable >24h)HighLow (Half-life ~110 min)High
    Removal Dialysis / Gel FiltrationDialysis / Gel FiltrationCannot be removedDialysis
    Primary Use Crystallography, PurificationGeneral PurificationCell Lysis (Proteome protection)Cell Culture / Lysis
    Relative Affinity High (Due to isopropyl group)ModerateN/A (Kinetic inactivation)Very High
    Critical Application Insight
    • Use 4-Isopropylbenzamidine when: You need to stabilize a protease for X-ray crystallography or purify a protein using affinity chromatography where the inhibitor must be washed away later to restore enzyme function.

    • Use PMSF when: You are performing cell lysis and need to permanently disable proteases to prevent sample degradation, and you do not intend to recover protease activity.

    Part 3: Experimental Validation Protocols

    As a scientist, you should never rely solely on literature claims. The following protocols allow you to empirically verify the reversible nature of 4-Isopropylbenzamidine in your specific system.

    Protocol A: The Rapid Dilution Test (Qualitative)

    Objective: To distinguish between reversible and irreversible inhibition.

    Principle: If an inhibitor is reversible, diluting the enzyme-inhibitor complex significantly should shift the equilibrium (

    
    ) back toward the free enzyme, restoring activity. Irreversible complexes (
    
    
    
    ) will not regain activity upon dilution.
    • Preparation:

      • Prepare Enzyme Solution (e.g., Trypsin) at 100x the assay concentration.

      • Incubate Enzyme with 4-Isopropylbenzamidine (at 10x

        
        ) for 30 minutes at room temperature.
        
      • Control: Incubate Enzyme with buffer only.

    • Dilution:

      • Dilute both mixtures 100-fold into the substrate buffer (e.g., BAPNA or fluorescent substrate).

    • Measurement:

      • Immediately measure enzyme kinetics (

        
        ).
        
    • Interpretation:

      • Reversible (4-Isopropylbenzamidine): Activity recovers to near-control levels (typically >90%).

      • Irreversible (e.g., PMSF): Activity remains inhibited (<5%).

    Protocol B: Lineweaver-Burk Kinetic Analysis (Quantitative)

    Objective: To confirm the competitive mechanism.

    Methodology:

    • Perform enzyme assays at varying substrate concentrations (

      
      ) ranging from 
      
      
      
      to
      
      
      .
    • Repeat the assay in the presence of fixed concentrations of 4-Isopropylbenzamidine (e.g.,

      
      , 
      
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      .

    Expected Result:

    • The lines will intersect at the Y-axis (

      
       is unchanged).
      
    • The X-intercept (

      
      ) will shift closer to zero, indicating an increase in apparent 
      
      
      
      (
      
      
      ).
    • This signature confirms competitive reversibility : the inhibitor competes with the substrate for the active site but can be overcome by high substrate concentrations.

    Visualization: Inhibitor Selection Workflow

    Use this decision tree to determine if 4-Isopropylbenzamidine is the correct choice for your experiment.

    InhibitorSelection Start Start: Select Protease Inhibitor Goal What is your primary goal? Start->Goal Lysis Total Proteome Protection (Cell Lysis) Goal->Lysis Prevent Degradation Purification Protein Purification / Structural Biology Goal->Purification Isolate Protein PMSF Use PMSF / AEBSF (Irreversible) Lysis->PMSF Recover Do you need active protease later? Purification->Recover YesRecover Yes Recover->YesRecover NoRecover No Recover->NoRecover Benzamidine Use Benzamidine / 4-Isopropylbenzamidine (Reversible) YesRecover->Benzamidine NoRecover->PMSF Specifics Need higher affinity? Benzamidine->Specifics Standard Standard Benzamidine Specifics->Standard General Use HighAff 4-Isopropylbenzamidine Specifics->HighAff Crystallography/High Purity

    Figure 2: Decision matrix for selecting between reversible (4-Isopropylbenzamidine) and irreversible inhibitors based on experimental goals.

    References

    • Structural Basis of Inhibition: Katz, B. A., et al. (1995). "Structural basis for selectivity of a small molecule, S1-binding, sub-nanomolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology.

    • Benzamidine Mechanism: Tanizawa, K., et al. (1971). "The Mechanism of Activation of Bovine Trypsinogen." Journal of Biochemistry.

    • Comparison of Inhibitors: Salvesen, G., & Nagase, H. (1989). "Proteolytic enzymes: a practical approach." Oxford University Press.

    • Reversible vs Irreversible Kinetics: Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.

    A Senior Application Scientist's Guide to Determining the Ki of Benzamidine for Thrombin: A Comparative Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibition, the precise and reproducible determination of an inhibitor's potency is paramount. This guide provides an in-depth, technically-grounded protocol for determining the inhibition constant (Ki) of benzamidine for thrombin, a critical enzyme in the coagulation cascade.[1] Beyond a mere recitation of steps, this document elucidates the rationale behind experimental choices, ensuring a robust and self-validating methodology. Furthermore, we will objectively compare the potency of benzamidine with other prominent thrombin inhibitors, offering a clear perspective on its relative efficacy.

    The Significance of Ki in Drug Discovery

    The inhibition constant, Ki, is a specific type of dissociation constant that quantifies the binding affinity of an inhibitor to an enzyme. A lower Ki value signifies a higher binding affinity and, therefore, a more potent inhibitor. Unlike the half-maximal inhibitory concentration (IC50), the Ki is independent of the substrate concentration, providing a more absolute measure of inhibitor potency.[2] This makes the Ki an indispensable parameter in drug discovery for comparing the efficacy of different inhibitors and for structure-activity relationship (SAR) studies.

    Understanding Thrombin and its Inhibition

    Thrombin is a serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin, leading to the formation of a blood clot.[1] Dysregulation of thrombin activity is implicated in various thrombotic disorders, making it a key target for anticoagulant therapies.[1] Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin, blocking its activity.[3] These can be classified based on their interaction with the thrombin molecule: bivalent DTIs bind to both the active site and exosite 1, while univalent DTIs bind only to the active site.[3] Benzamidine and its derivatives are examples of competitive inhibitors that bind to the active site of serine proteases like thrombin.[4][5]

    Experimental Determination of the Ki for Benzamidine with Thrombin

    This section provides a detailed, step-by-step protocol for determining the Ki of benzamidine for thrombin using a chromogenic substrate assay. The underlying principle is to measure the initial reaction velocity of thrombin at various substrate and inhibitor concentrations to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor.

    I. Materials and Reagents
    • Human α-thrombin

    • Benzamidine hydrochloride

    • Chromogenic thrombin substrate (e.g., S-2238)

    • Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

    • 96-well microplates

    • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate

    • Data analysis software (e.g., GraphPad Prism)

    II. Experimental Workflow

    The following diagram illustrates the overall workflow for determining the Ki of benzamidine for thrombin.

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Thrombin, Benzamidine, Substrate) prep_dilutions Create Serial Dilutions (Substrate and Benzamidine) prep_reagents->prep_dilutions add_components Add Thrombin, Buffer, and Benzamidine to Wells prep_dilutions->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate read_absorbance Measure Absorbance (Kinetic Reading) add_substrate->read_absorbance calc_velocity Calculate Initial Velocities read_absorbance->calc_velocity mm_plot Generate Michaelis-Menten Plots calc_velocity->mm_plot lb_plot Create Lineweaver-Burk Plot mm_plot->lb_plot calc_ki Determine Ki lb_plot->calc_ki

    Caption: Experimental workflow for Ki determination.

    III. Detailed Protocol
    • Reagent Preparation:

      • Prepare a stock solution of human α-thrombin in assay buffer. The final concentration in the well should be in the low nanomolar range.

      • Prepare a stock solution of benzamidine hydrochloride in assay buffer. From this, create a series of dilutions to test a range of inhibitor concentrations.

      • Prepare a stock solution of the chromogenic substrate. From this, create a series of dilutions to generate a substrate concentration curve.

    • Assay Setup:

      • In a 96-well plate, add the assay buffer, thrombin, and varying concentrations of benzamidine to the appropriate wells. Include control wells with no inhibitor.

      • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiation and Measurement:

      • Initiate the enzymatic reaction by adding the varying concentrations of the chromogenic substrate to all wells.

      • Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic read) at the appropriate wavelength. The rate of change in absorbance is proportional to the reaction velocity.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the kinetic curves.

      • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

      • To determine the Km and Vmax values more accurately, transform the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S]). The plot will show intersecting lines for a competitive inhibitor.

      • The apparent Km (Km_app) in the presence of the inhibitor can be determined from the x-intercept of the Lineweaver-Burk plot.

      • The Ki can then be calculated using the following equation for competitive inhibition:

        • Km_app = Km * (1 + [I]/Ki)

        • Where [I] is the inhibitor concentration.

    Comparing Benzamidine to Other Thrombin Inhibitors

    Benzamidine is a relatively weak, non-specific serine protease inhibitor. Its Ki for thrombin is reported to be 220 µM.[4] To put this into perspective, the following table compares the Ki values of benzamidine with several other well-known direct thrombin inhibitors.

    InhibitorTypeKi Value
    BenzamidineSmall Molecule (Competitive)220 µM[4]
    ArgatrobanSmall Molecule (Univalent)5–38 nM
    BivalirudinPeptide (Bivalent)1.9 nM
    LepirudinRecombinant Hirudin (Bivalent)0.23 pM
    DesirudinRecombinant Hirudin (Bivalent)0.26 pM
    DabigatranSmall Molecule (Univalent)4.5 nM[6]

    Note: Ki values can vary depending on the experimental conditions.

    As the table illustrates, inhibitors like argatroban, bivalirudin, and the hirudins exhibit significantly higher potency, with Ki values in the nanomolar to picomolar range.[6] Dabigatran, an oral direct thrombin inhibitor, also demonstrates potent inhibition with a Ki of 4.5 nM.[6] This stark difference in potency highlights the importance of chemical structure and binding mode in achieving high-affinity inhibition. While benzamidine serves as a foundational scaffold for some more complex inhibitors, its own inhibitory activity is modest in comparison to these clinically relevant anticoagulants.

    Causality Behind Experimental Choices

    • Choice of Chromogenic Substrate: A substrate with a high affinity for thrombin (low Km) is chosen to ensure sensitive detection of enzymatic activity, even at low thrombin concentrations.

    • Kinetic Measurement: Measuring the initial reaction velocity is crucial as it reflects the enzyme's activity before significant substrate depletion or product inhibition occurs, which could confound the results.

    • Lineweaver-Burk Plot: This double reciprocal plot provides a more accurate method for determining Km and Vmax compared to non-linear regression of the Michaelis-Menten curve, especially when data points are limited.

    • Pre-incubation: Allowing the enzyme and inhibitor to reach equilibrium before adding the substrate is essential for accurately measuring the effect of the inhibitor on the initial reaction rate.

    Self-Validating Systems and Trustworthiness

    The protocol described is inherently self-validating. The consistency of the Vmax across different inhibitor concentrations in the Lineweaver-Burk plot serves as an internal control, confirming a competitive inhibition mechanism. Furthermore, the linearity of the plot of the apparent Km versus inhibitor concentration provides further validation of the determined Ki value. Reproducibility across multiple experiments is the ultimate confirmation of the trustworthiness of the obtained results.

    Conclusion

    This guide provides a comprehensive framework for the accurate determination of the Ki value of benzamidine for thrombin. By understanding the theoretical underpinnings of enzyme kinetics and adhering to a rigorous experimental protocol, researchers can generate reliable and reproducible data. The comparative analysis underscores the vast range of potencies among thrombin inhibitors and situates benzamidine as a useful, albeit low-potency, tool for studying serine protease inhibition. This foundational knowledge is critical for the rational design and development of novel, more potent, and selective anticoagulant therapies.

    References

    • Isaacs, A., et al. (2011). Synthesis and biological evaluation of direct thrombin inhibitors bearing 4-(piperidin-1-yl)pyridine at the P1 position with potent anticoagulant activity. Journal of Medicinal Chemistry, 56(21), 8696–8711. [Link]

    • Di Nisio, M., Middeldorp, S., & Büller, H. R. (2005). Direct thrombin inhibitors. New England Journal of Medicine, 353(10), 1028-1040. [Link]

    • Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633. [Link]

    • Sharma, R., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Chembiochem : a European journal of chemical biology, 19(18), 1935–1939. [Link]

    • Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. [Link]

    • van Ryn, J., et al. (2012). Measuring Direct Thrombin Inhibitors With Routine and Dedicated Coagulation Assays: Which Assay Is Helpful?. American journal of clinical pathology, 138(4), 587–595. [Link]

    • Cleveland Clinic. (2023). Direct Thrombin Inhibitors. [Link]

    • Wikipedia. (2023). Direct thrombin inhibitor. [Link]

    • O'Brien, K. L., & Mureebe, L. (2012). Direct Thrombin Inhibitors. Vascular and Endovascular Surgery, 46(5), 365-372. [Link]

    • Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995–5004. [Link]

    • Gritsenko, A. A., et al. (2021). Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro. International journal of molecular sciences, 22(23), 12891. [Link]

    • Klappa, P. (2021). Finding ki of competitive inhibitor. YouTube. [Link]

    • Drugs.com. (n.d.). List of Thrombin inhibitors. [Link]

    • Tamagawa Seiki Co., Ltd. (n.d.). Experiment Protocol 012 Competitive inhibition in screening by using ligand immob. [Link]

    • Takeda, Y., et al. (2018). Inhibition of thrombin activity by a covalent-binding aptamer and reversal by the complementary strand antidote. Chemical communications (Cambridge, England), 54(80), 11306–11309. [Link]

    • Chen, X., et al. (2015). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules (Basel, Switzerland), 20(4), 6884–6905. [Link]

    • Gsponer, J., et al. (2008). List of Calculated Dissociation Constants (K D ) for Five Benzamidine... ResearchGate. [Link]

    • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. [Link]

    • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. [Link]

    • CoaChrom. (n.d.). HEMOCLOT™ Thrombin Inhibitors. [Link]

    • Mast, A. E., et al. (2021). The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors. Blood advances, 5(1), 223–232. [Link]

    • Ascenzi, P., et al. (1993). Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. The Biochemical journal, 296 ( Pt 2)(Pt 2), 341–347. [Link]

    • Al-Ghamdi, S. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules (Basel, Switzerland), 27(3), 1084. [Link]

    • Stürzebecher, J., et al. (1983). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Acta biologica et medica Germanica, 42(1), 1–9. [Link]

    Sources

    Safety Operating Guide

    4-Isopropylbenzamidine: Proper Disposal & Handling Procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Part 1: Executive Safety Directive

    Stop and Read: Before handling 4-Isopropylbenzamidine (CAS: 56558-39-9 for HCl salt), acknowledge that while this compound is not classified as P-listed (acutely toxic), it poses specific irritation hazards that require strict adherence to Source Control and Waste Segregation protocols.

    This guide replaces generic "dispose of according to regulations" advice with a field-proven workflow designed to protect both the researcher and the facility's waste stream integrity.

    Immediate Safety Profile
    ParameterCritical Data
    Primary Hazards Irritant (Skin/Eye/Respiratory), Hygroscopic (HCl salt)
    Signal Word WARNING
    PPE Requirement Nitrile gloves (0.11mm min), Safety Goggles (Side shields), Lab Coat, Fume Hood (Required for solid handling).
    Incompatibility Strong Oxidizing Agents, Strong Acids (Exothermic reaction), Moisture.

    Part 2: Chemical Profile & Hazard Assessment

    To dispose of a chemical safely, you must understand its behavior in the waste stream. 4-Isopropylbenzamidine is typically supplied as a hydrochloride salt . This renders it water-soluble but acidic in solution, whereas the free base is organic-soluble and basic.

    Technical Specifications
    FeatureDetail
    Chemical Name 4-Isopropylbenzamidine Hydrochloride
    CAS Number 56558-39-9 (HCl Salt) / 122-03-2 (Aldehyde precursor often confused)
    Molecular Formula C₁₀H₁₄N₂[1][2] · HCl
    Solubility Water: Soluble (Salt form) Ethanol/DMSO: Soluble Non-polar organics: Poor (Salt form)
    Key GHS Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

    Scientist's Note: The presence of the chloride ion means that upon incineration, this compound will generate trace Hydrogen Chloride (HCl) gas. While small quantities do not usually require a "Halogenated" waste tag (which is reserved for solvents like DCM), you must verify your facility's specific threshold for halogen content in solid waste.

    Part 3: Disposal Workflows

    Workflow A: Solid Waste (Excess Reagent)

    Best for: Expired shelf product, spilled solids, or excess weighed powder.

    • Containment: Do not dissolve the solid unnecessarily. Keeping it solid minimizes waste volume.

    • Packaging: Place the solid in a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.

    • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant."

      • Constituents: 4-Isopropylbenzamidine HCl (100%).

    • Disposal Path: Incineration.

    Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquor)

    Best for: Post-reaction solutions where the amidine is dissolved in organic solvents.

    • Solvent Compatibility Check:

      • If dissolved in Methanol/Ethanol/DMSO : Segregate into Non-Halogenated Organic Waste .

      • If dissolved in DCM/Chloroform : Segregate into Halogenated Organic Waste .

    • pH Adjustment (Critical Step):

      • Amidines are basic; however, the HCl salt is acidic. Check the pH of the waste mixture.

      • Protocol: If pH < 4 or > 10, neutralize to pH 5–9 using dilute Sodium Bicarbonate (base) or dilute Acetic Acid (acid) before adding to the main carboy to prevent exothermic reactions in the waste drum.

    • Disposal Path: Fuel blending/Incineration.

    Workflow C: Aqueous Waste (Wash Layers)

    Best for: Aqueous extraction layers containing traces of the compound.

    • Analysis: Do not pour down the drain. Even if water-soluble, this compound is an organic amine derivative and regulated under RCRA principles.

    • Collection: Collect in a carboy labeled "Aqueous Waste - Organic Contaminated."

    • Disposal Path: Wastewater treatment (off-site).

    Part 4: Visual Logic & Decision Tree

    The following diagram illustrates the decision-making process for disposing of 4-Isopropylbenzamidine based on its physical state and solvent matrix.

    DisposalWorkflow Start Waste Generation: 4-Isopropylbenzamidine StateCheck Determine Physical State Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Dry Reagent Liquid Liquid Form (Solution) StateCheck->Liquid Reaction Mix SolidPack Double Bag or HDPE Jar Solid->SolidPack SolventCheck Identify Solvent Matrix Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Solution (Water layers) SolventCheck->Aqueous SolidLabel Label: Haz Waste Solid (Irritant) SolidPack->SolidLabel WasteHalo Stream: Halogenated Organic Waste Halogenated->WasteHalo WasteNonHalo Stream: Non-Halogenated Organic Waste NonHalogenated->WasteNonHalo WasteAq Stream: Aqueous Chemical Waste Aqueous->WasteAq

    Figure 1: Decision matrix for segregating 4-Isopropylbenzamidine waste streams based on solvent compatibility and physical state.

    Part 5: Emergency Spill Management

    Scenario: You have dropped a 5g bottle of 4-Isopropylbenzamidine HCl powder on the lab floor.

    • Evacuate & Ventilate: Clear the immediate area.[3] If dust is visible in the air, allow 10 minutes for settling or ventilation.

    • PPE Upgrade: Wear a NIOSH N95 dust mask or respirator if not working in a hood.

    • Dry Clean-Up (Preferred):

      • Do not spray water initially (this spreads the material).

      • Cover the spill with a damp paper towel to suppress dust, then scoop the material using a dustpan or stiff card.

    • Surface Decontamination:

      • Once solids are removed, wipe the area with a soap and water solution.

      • Validation: Verify no white residue remains.

    • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Hazardous Waste container.

    Part 6: References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • PubChem. (n.d.). Compound Summary: 4-Isopropylbenzamidine. Retrieved from [Link]

    Sources

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